16-phenoxy tetranor Prostaglandin E2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O6/c23-16(15-28-17-8-4-3-5-9-17)12-13-19-18(20(24)14-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,16,18-19,21,23,25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t16-,18-,19-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXKJZCRLQWIIN-OMIHVFMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(COC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](COC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of 16-phenoxy tetranor PGE2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-phenoxy tetranor prostaglandin (B15479496) E2 (PGE2) is a synthetic analog of the naturally occurring prostaglandin E2. It is the principal active metabolite of sulprostone, a potent uterotonic agent used clinically for the induction of labor and termination of pregnancy. Due to its metabolic relationship with sulprostone, the mechanism of action of 16-phenoxy tetranor PGE2 is primarily understood through the well-characterized pharmacology of its parent compound. This guide provides a comprehensive overview of the molecular interactions and signaling pathways associated with 16-phenoxy tetranor PGE2, with a focus on its receptor binding profile and subsequent intracellular signaling cascades. The quantitative data and experimental methodologies presented are largely based on studies of sulprostone, providing a robust framework for understanding the biological activity of its active metabolite, 16-phenoxy tetranor PGE2.
Core Mechanism of Action: Receptor Selectivity and Signaling
16-phenoxy tetranor PGE2, through its close structural and functional relationship with sulprostone, exerts its biological effects by selectively targeting specific prostaglandin E2 (EP) receptors. Prostaglandin receptors are a family of G-protein coupled receptors (GPCRs) that mediate a wide range of physiological and pathological processes. Sulprostone, and by extension 16-phenoxy tetranor PGE2, is a potent agonist for the EP3 receptor and a weaker agonist for the EP1 receptor.
EP3 Receptor Activation and Downstream Signaling
The primary mechanism of action of 16-phenoxy tetranor PGE2 is the activation of the EP3 receptor. The EP3 receptor is coupled to the inhibitory G-protein (Gi). Upon agonist binding, the Gi protein inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels has various downstream effects, including the modulation of protein kinase A (PKA) activity and subsequent changes in cellular function. In smooth muscle cells, such as those in the uterus, the inhibition of the cAMP/PKA pathway contributes to muscle contraction.
EP1 Receptor Activation and Downstream Signaling
16-phenoxy tetranor PGE2 also interacts with the EP1 receptor, albeit with lower affinity than the EP3 receptor. The EP1 receptor is coupled to the Gq-protein. Activation of the Gq pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key signal for the initiation of smooth muscle contraction.
Quantitative Data Presentation
The following tables summarize the available quantitative data for the binding affinity and functional activity of sulprostone, the parent compound of 16-phenoxy tetranor PGE2, at the EP1 and EP3 receptors.
Table 1: Receptor Binding Affinity of Sulprostone
| Receptor Subtype | Ligand | Ki (nM) | Cell Type/Tissue | Reference |
| EP1 | Sulprostone | 21 | Mouse CHO cells | [1] |
| EP3 | Sulprostone | 0.6 | Mouse CHO cells | [1] |
Table 2: Functional Activity of Sulprostone
| Assay | Receptor Target | Agonist | EC50/IC50 (nM) | Effect | Cell Type | Reference |
| Adenylyl Cyclase Inhibition | EP3 | Sulprostone | 5.4 (IC50) | Inhibition of cAMP production | Human Platelets |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the mechanism of action of prostaglandin analogs like 16-phenoxy tetranor PGE2 are provided below.
Radioligand Receptor Binding Assay (Competitive)
This protocol describes a method to determine the binding affinity (Ki) of an unlabeled compound (e.g., 16-phenoxy tetranor PGE2) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Materials:
-
Cell membranes expressing the target EP receptor (e.g., from transfected CHO or HEK293 cells)
-
Radiolabeled ligand (e.g., [3H]-PGE2)
-
Unlabeled competitor compound (16-phenoxy tetranor PGE2)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
96-well microplates
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
Total Binding: Cell membrane preparation, radiolabeled ligand, and binding buffer.
-
Non-specific Binding: Cell membrane preparation, radiolabeled ligand, and a high concentration of an unlabeled standard ligand (e.g., unlabeled PGE2).
-
Competitive Binding: Cell membrane preparation, radiolabeled ligand, and varying concentrations of the test compound (16-phenoxy tetranor PGE2).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular cAMP Measurement Assay
This protocol outlines a method to measure changes in intracellular cAMP levels in response to receptor activation, typically used for Gs- or Gi-coupled receptors.
Materials:
-
Cells expressing the target EP receptor (e.g., CHO or HEK293 cells)
-
Test compound (16-phenoxy tetranor PGE2)
-
Forskolin (B1673556) (an adenylyl cyclase activator, used for Gi-coupled receptors)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Cell lysis buffer
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based)
-
Microplate reader compatible with the chosen detection kit
Procedure:
-
Cell Culture: Seed cells in a 96-well plate and grow to the desired confluency.
-
Pre-treatment:
-
For Gi-coupled receptors (like EP3), pre-treat the cells with a PDE inhibitor.
-
Stimulate the cells with forskolin to induce a measurable level of cAMP.
-
-
Compound Addition: Add varying concentrations of the test compound (16-phenoxy tetranor PGE2) to the wells and incubate for a specific period.
-
Cell Lysis: Lyse the cells according to the cAMP kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the kit protocol. This typically involves the addition of detection reagents that generate a signal (e.g., fluorescence, luminescence) that is inversely or directly proportional to the cAMP concentration.
-
Data Acquisition: Read the plate using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 (for Gs-coupled receptors) or IC50 (for Gi-coupled receptors).
-
Intracellular Calcium Mobilization Assay
This protocol describes a method to measure changes in intracellular calcium concentration following receptor activation, typically for Gq-coupled receptors.
Materials:
-
Cells expressing the target EP receptor (e.g., HEK293 or CHO cells)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127 (to aid in dye loading)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compound (16-phenoxy tetranor PGE2)
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well microplate and culture overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye and Pluronic F-127 in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate in the dark at 37°C for a specified time (e.g., 1 hour) to allow the cells to take up the dye.
-
-
Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading for a short period.
-
Inject varying concentrations of the test compound (16-phenoxy tetranor PGE2) into the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the peak response against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC50 value.
-
Mandatory Visualizations
References
16-phenoxy tetranor Prostaglandin E2: An In-Depth Technical Guide on Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-phenoxy tetranor Prostaglandin (B15479496) E2 is a notable analog of Prostaglandin E2 (PGE2). It is the free acid form and a minor metabolite of sulprostone, a synthetic PGE2 derivative. Understanding the interaction of this compound with the four prostaglandin E2 receptor subtypes (EP1, EP2, EP3, and EP4) is critical for elucidating its pharmacological effects and potential therapeutic applications. This technical guide provides a comprehensive overview of the receptor binding profile, experimental methodologies for its determination, and the associated signaling pathways.
Quantitative Receptor Binding Data
The following table summarizes the receptor binding affinities of sulprostone, the parent compound of 16-phenoxy tetranor Prostaglandin E2. This data is crucial for understanding the compound's selectivity and potency at the different EP receptor subtypes.
| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |
| Sulprostone | EP1 | 21 nM | [1] |
| EP3 | 0.6 nM | [1] |
Note: Lower Ki values indicate higher binding affinity.
Experimental Protocols: Receptor Binding Assays
The determination of receptor binding affinities for compounds like this compound typically involves competitive binding assays, such as Radioimmunoassays (RIA) or Enzyme-Linked Immunosorbent Assays (ELISA). These assays quantify the ability of the unlabeled compound (the "competitor," e.g., 16-phenoxy tetranor PGE2 or sulprostone) to displace a labeled ligand (e.g., radiolabeled PGE2) from its receptor.
General Protocol for a Competitive Binding Assay (ELISA-based)
-
Plate Preparation: A microplate is pre-coated with a capture antibody (e.g., a goat anti-mouse antibody).
-
Sample and Standard Preparation:
-
A standard curve is generated by preparing serial dilutions of a known concentration of unlabeled PGE2.
-
The test compound (e.g., 16-phenoxy tetranor PGE2) is prepared in various concentrations.
-
Biological samples (e.g., cell culture supernatants, plasma, urine) are collected and may require purification or dilution. To prevent ex vivo PGE2 synthesis, cyclooxygenase inhibitors like indomethacin (B1671933) are often added during sample collection.[2]
-
-
Competitive Binding Reaction:
-
The standards, samples, and a fixed amount of enzyme-labeled PGE2 (e.g., HRP-labeled PGE2) are added to the wells of the microplate.
-
A specific monoclonal antibody against PGE2 is then added to all wells (except for non-specific binding wells).
-
The plate is incubated for a specified period (e.g., 2 hours at room temperature or overnight at 4°C) to allow for competitive binding between the unlabeled PGE2 (from the sample or standard) and the labeled PGE2 for the limited number of antibody binding sites.[2][3]
-
-
Washing: The plate is washed to remove any unbound reagents.
-
Substrate Addition and Signal Detection:
-
A substrate solution is added to each well, which reacts with the enzyme on the labeled PGE2 to produce a colorimetric signal.
-
The reaction is stopped after a specific incubation time.
-
-
Data Analysis:
-
The absorbance of each well is measured using a microplate reader.
-
The intensity of the signal is inversely proportional to the concentration of unlabeled PGE2 in the sample.
-
A standard curve is plotted, and the concentration of the test compound in the samples is determined by interpolation from this curve.
-
Signaling Pathways of Prostaglandin E2 Receptors
The four EP receptor subtypes are G-protein coupled receptors (GPCRs) that activate distinct intracellular signaling cascades, leading to a variety of cellular responses.
-
EP1 Receptor: The EP1 receptor is coupled to Gq proteins.[4] Upon activation, it stimulates phospholipase C (PLC), which leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[4][5][6] This pathway is often associated with smooth muscle contraction.[7]
-
EP2 and EP4 Receptors: Both EP2 and EP4 receptors are coupled to Gs proteins.[8] Their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[9][10][11] This signaling pathway is typically involved in processes such as vasodilation, inflammation, and immune modulation.[2] The EP4 receptor can also couple to other signaling pathways, including those involving phosphatidylinositol 3-kinase (PI3K).[12][13]
-
EP3 Receptor: The EP3 receptor is unique in its ability to couple to multiple G proteins, with its primary signaling pathway involving coupling to Gi proteins. This leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[8][14][15] The EP3 receptor has multiple splice variants, which can also couple to other G proteins like Gs and G12/13, leading to more complex signaling outcomes.[14][15]
Visualizations
Experimental Workflow: Competitive Receptor Binding Assay
Caption: Workflow for a competitive ELISA-based receptor binding assay.
Prostaglandin E2 Receptor Signaling Pathways
Caption: Overview of the primary signaling pathways for EP receptors.
References
- 1. Sulprostone | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. What are EP1 agonists and how do they work? [synapse.patsnap.com]
- 8. pnas.org [pnas.org]
- 9. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
- 11. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
The Affinity Profile of 16-Phenoxy Tetranor PGE2 at EP1 and EP3 Prostanoid Receptors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the binding affinity of 16-phenoxy tetranor PGE2 for the human prostanoid receptors EP1 and EP3. As the principal active metabolite of the potent synthetic prostaglandin (B15479496) E2 analogue, sulprostone, understanding the receptor interaction of this compound is critical for research in areas such as reproductive health, pain, and inflammation.
Core Findings: Receptor Affinity
16-Phenoxy tetranor PGE2 is the free acid form of sulprostone, produced by the hydrolysis of the methylsulfonamide bond[1]. Consequently, the receptor binding affinity of 16-phenoxy tetranor PGE2 is considered to be analogous to that of sulprostone. The available data robustly demonstrates that sulprostone, and by extension its active metabolite, is a potent and selective agonist for the EP3 receptor, with a notable but significantly lower affinity for the EP1 receptor.
Quantitative binding affinity data, presented as inhibitor constant (Ki) values, have been determined through competitive radioligand binding assays. These values represent the concentration of the ligand required to occupy 50% of the receptors in the presence of a radiolabeled competitor.
| Compound | Receptor Subtype | Ki (nM) | Species/Cell Line |
| Sulprostone | EP1 | 21 | Chinese Hamster Ovary (CHO) cells |
| Sulprostone | EP3 | 0.6 | Chinese Hamster Ovary (CHO) cells |
| Table 1: Quantitative Binding Affinity of Sulprostone for EP1 and EP3 Receptors. Data sourced from multiple consistent reports[2][3]. |
This more than 30-fold selectivity for the EP3 receptor over the EP1 receptor underscores the compound's primary mechanism of action through the EP3 signaling cascade[4].
Experimental Protocols: Radioligand Binding Assay
The determination of the Ki values for 16-phenoxy tetranor PGE2 (via its parent compound, sulprostone) at EP1 and EP3 receptors is typically achieved through competitive radioligand binding assays. The following is a generalized, yet detailed, protocol based on standard methodologies for G-protein coupled receptor (GPCR) binding studies[5][6][7][8][9].
Membrane Preparation
-
Cell Culture: Stably transfected Chinese Hamster Ovary (CHO) cells expressing the human EP1 or EP3 receptor subtype are cultured to confluence.
-
Homogenization: Cells are harvested and washed in a phosphate-buffered saline (PBS) solution. The cell pellet is then resuspended in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, with protease inhibitors, pH 7.4).
-
Centrifugation: The cell suspension is homogenized and then centrifuged at a low speed (e.g., 500 x g for 10 minutes) to remove nuclei and cellular debris. The resulting supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.
-
Final Preparation: The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Protein concentration is determined using a standard assay (e.g., Bradford or BCA assay).
Competitive Binding Assay
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-PGE2), and varying concentrations of the unlabeled competitor ligand (sulprostone).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Following incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes and the bound radioligand.
-
Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression. The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
The differential affinity of 16-phenoxy tetranor PGE2 for EP1 and EP3 receptors translates to the activation of distinct intracellular signaling cascades.
EP1 Receptor Signaling
The EP1 receptor is coupled to Gq/11 proteins. Upon agonist binding, this leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is generally associated with cellular contraction and pro-inflammatory responses.
EP3 Receptor Signaling
The EP3 receptor is unique in its ability to couple to multiple G proteins, primarily Gi, but also Gs and G12/13, leading to a variety of cellular responses. The predominant pathway involves coupling to Gi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[4]. This reduction in cAMP can reverse the effects of signaling pathways that are stimulated by cAMP, such as those mediated by EP2 and EP4 receptors. Alternative splicing of the EP3 receptor's C-terminal tail can lead to coupling with other G proteins, resulting in the activation of pathways such as the Rho signaling cascade (via G12/13) or stimulation of cAMP production (via Gs).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sulprostone | CAS:60325-46-4 | EP3 and EP1 receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Inhibition of rat locus coeruleus neurons by prostaglandin E2 EP3 receptors: pharmacological characterization ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand binding assays for thromboxane A2/prostaglandin H2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
Downstream Signaling Pathways of 16-phenoxy tetranor PGE2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-phenoxy tetranor prostaglandin (B15479496) E2 is a synthetic analog of prostaglandin E2 (PGE2) and a principal metabolite of the potent EP3/EP1 receptor agonist, sulprostone.[1] Understanding the downstream signaling pathways of this compound is critical for elucidating its mechanism of action and potential therapeutic applications. This guide provides a comprehensive overview of the known and putative signaling cascades initiated by 16-phenoxy tetranor PGE2, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Core Signaling Pathways
Current evidence strongly indicates that 16-phenoxy tetranor PGE2 primarily exerts its effects through the activation of specific E-prostanoid (EP) receptors, namely the EP1 and EP3 receptor subtypes. These G-protein coupled receptors (GPCRs) initiate distinct intracellular signaling cascades upon ligand binding.
EP3 Receptor-Mediated Signaling
Direct functional assays have demonstrated that 16-phenoxy tetranor PGE2 is a potent agonist at the human EP3 receptor.[2] While EP3 receptors are classically associated with the inhibition of adenylyl cyclase via a Gi-coupled mechanism, certain isoforms of the EP3 receptor are known to couple to Gq or other G proteins, leading to an increase in intracellular calcium ([Ca2+]i).[3][4] This latter pathway appears to be the primary mechanism for 16-phenoxy tetranor PGE2's action on the EP3 receptor.
The activation of the Gq-coupled EP3 receptor isoform by 16-phenoxy tetranor PGE2 initiates the following cascade:
-
Gq Protein Activation: Binding of 16-phenoxy tetranor PGE2 to the EP3 receptor induces a conformational change, leading to the activation of the associated Gq protein.
-
Phospholipase C (PLC) Activation: The activated α-subunit of Gq stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.
-
Downstream Effects: The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, including smooth muscle contraction, ion channel regulation, and gene transcription.
EP1 Receptor-Mediated Signaling (Putative)
Given that 16-phenoxy tetranor PGE2 is the active metabolite of sulprostone, a known EP1 and EP3 receptor agonist, it is highly probable that it also acts as an agonist at the EP1 receptor.[5] The EP1 receptor is coupled to the Gq protein, and its activation leads to a signaling cascade that is very similar to the Gq-coupled EP3 pathway, culminating in an increase in intracellular calcium.[6]
Quantitative Data
The following table summarizes the available quantitative data for the activity of 16-phenoxy tetranor PGE2 at the human EP3 receptor.
| Parameter | Receptor | Cell Line | Assay | Value | Reference |
| EC50 | Human EP3 | CHO | Intracellular Ca2+ increase | 0.89 nM | [2] |
Experimental Protocols
Measurement of Intracellular Calcium Mobilization using Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells expressing the target EP receptor (e.g., CHO or HEK293 cells)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Bovine Serum Albumin (BSA)
-
16-phenoxy tetranor PGE2
-
Fluorescence microplate reader or microscope with dual-excitation capabilities (340 nm and 380 nm) and emission detection at ~510 nm.
Procedure:
-
Cell Preparation:
-
Seed cells in a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate cells overnight at 37°C in a humidified 5% CO2 atmosphere.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM in HBSS containing 0.02% Pluronic F-127 and 0.1% BSA.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing and De-esterification:
-
After incubation, gently wash the cells twice with HBSS to remove extracellular dye.
-
Add fresh HBSS to each well and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence reader.
-
Set the instrument to measure fluorescence intensity at an emission wavelength of ~510 nm, alternating between excitation wavelengths of 340 nm and 380 nm.
-
Establish a stable baseline fluorescence ratio (F340/F380) for a few minutes.
-
Add 16-phenoxy tetranor PGE2 at various concentrations to the wells.
-
Record the change in the F340/F380 ratio over time. An increase in this ratio indicates an increase in intracellular calcium.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
Calculate the change in the fluorescence ratio in response to the compound.
-
Plot the change in ratio against the log of the agonist concentration to determine the EC50 value.
-
cAMP Inhibition Assay using GloSensor™
This protocol outlines the measurement of cAMP inhibition, which would be relevant if 16-phenoxy tetranor PGE2 also interacts with a Gi-coupled EP3 receptor isoform.
Materials:
-
Cells expressing the target Gi-coupled EP receptor
-
GloSensor™ cAMP Reagent
-
Forskolin (B1673556) (or another adenylyl cyclase activator)
-
16-phenoxy tetranor PGE2
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Procedure:
-
Cell Transfection and Plating:
-
Transfect cells with the GloSensor™ cAMP plasmid.
-
Plate the transfected cells in white, opaque assay plates and incubate overnight.
-
-
Reagent Equilibration:
-
Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.
-
Remove the culture medium and add the GloSensor™ cAMP Reagent-containing medium to the cells.
-
Incubate for at least 2 hours at room temperature to allow for reagent equilibration.
-
-
Assay Procedure:
-
Establish a baseline luminescence reading.
-
Add 16-phenoxy tetranor PGE2 at various concentrations to the wells and incubate for 5-10 minutes.
-
Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production.
-
Immediately begin measuring luminescence kinetically for 15-30 minutes.
-
-
Data Analysis:
-
The luminescence signal is directly proportional to the intracellular cAMP concentration.
-
Calculate the percentage of inhibition of the forskolin-stimulated cAMP signal by 16-phenoxy tetranor PGE2.
-
Plot the percentage of inhibition against the log of the agonist concentration to determine the IC50 value.
-
Conclusion
16-phenoxy tetranor PGE2 primarily signals through the EP3 receptor, leading to an increase in intracellular calcium via a Gq-coupled pathway. It is also highly likely to activate the EP1 receptor, which would converge on the same downstream signaling cascade. The provided quantitative data and detailed experimental protocols offer a robust framework for researchers and drug development professionals to further investigate the pharmacology and cellular effects of this prostaglandin E2 analog. Future studies should focus on definitively characterizing its activity at the EP1 receptor and exploring the functional consequences of its signaling in various physiological and pathological contexts.
References
- 1. GloSensor™ Technology [promega.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Isoforms of the EP3 subtype of human prostaglandin E2 receptor transduce both intracellular calcium and cAMP signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mouse prostaglandin E receptor EP3 subtype mediates calcium signals via Gi in cDNA-transfected Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Prostaglandin E2 receptor distribution and function in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
The Prostanoid Agonist 16-Phenoxy Tetranor PGE2: An In-Depth Technical Guide to its Effects on Intracellular Calcium Levels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
16-phenoxy tetranor Prostaglandin (B15479496) E2 (PGE2) is a notable metabolite of the synthetic PGE2 analog, sulprostone (B1662612). While direct experimental data on the effects of 16-phenoxy tetranor PGE2 on intracellular calcium are limited, its structural relationship to sulprostone, a known E prostanoid (EP) receptor 1 and 3 (EP1/EP3) agonist, provides a strong basis for predicting its mechanism of action. This technical guide synthesizes the available information to provide a comprehensive overview of the inferred mechanism by which 16-phenoxy tetranor PGE2 influences intracellular calcium signaling. The primary pathway is anticipated to be the activation of the EP1 receptor, a Gq protein-coupled receptor, which initiates a cascade leading to the mobilization of intracellular calcium stores. This guide details the proposed signaling pathway, presents relevant quantitative data from studies on its parent compound, and provides detailed experimental protocols for investigating these effects.
Introduction to 16-Phenoxy Tetranor PGE2
16-phenoxy tetranor PGE2 is the free acid form of sulprostone, created by the hydrolysis of the methylsulfonamide bond. It is recognized as a minor metabolite of sulprostone in human plasma following parenteral administration.[1][2] Sulprostone itself is a synthetic prostaglandin E2 analog with potent physiological effects, primarily utilized in obstetrics and gynecology.[3] Given that 16-phenoxy tetranor PGE2 retains the core prostaglandin structure, it is expected to interact with prostanoid receptors.
The EP1 Receptor: The Gateway to Intracellular Calcium Mobilization
The biological effects of prostaglandins (B1171923) like PGE2 are mediated by a family of four G protein-coupled receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling pathways. The EP1 receptor is uniquely coupled to Gq proteins.[3] Activation of the EP1 receptor by an agonist initiates a signaling cascade that results in an increase in intracellular calcium concentration ([Ca2+]i).[3][4]
The parent compound of 16-phenoxy tetranor PGE2, sulprostone, is a selective agonist for the EP1 and EP3 receptors.[3][4][5][6][7] The EP1 receptor-mediated signaling is the pathway directly responsible for increasing intracellular calcium levels.
The Signaling Pathway: From Receptor to Calcium Release
The activation of the EP1 receptor by an agonist such as 16-phenoxy tetranor PGE2 (inferred from sulprostone) triggers a well-defined signaling cascade:
-
Receptor Binding and Gq Protein Activation: The agonist binds to the EP1 receptor, causing a conformational change that activates the associated Gq protein.
-
Phospholipase C (PLC) Activation: The activated Gq protein stimulates the enzyme phospholipase C (PLC).[3]
-
PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which is the primary intracellular calcium store. This binding opens the IP3 receptor channels, leading to a rapid release of Ca2+ from the ER into the cytoplasm, thereby increasing [Ca2+]i.[3]
This proposed signaling pathway is visualized in the diagram below.
Quantitative Data on EP1 Agonist-Induced Calcium Increase
| Agonist | Cell Type | Concentration | Effect on Intracellular [Ca²⁺] | Reference |
| Sulprostone | Chinese Hamster Ovary (CHO) cells expressing EP1 | 1 µM | Rapid increase in [Ca²⁺]i | [5] |
| 17-phenyl trinor PGE2 (EP1 agonist) | Neurons | 100 nM - 1 µM | Dose-dependent increase in [Ca²⁺]i | [8] |
| PGE2 | Human myometrial cells | Not specified | Increase in [Ca²⁺]i, abolished by removal of extracellular Ca²⁺ | [9] |
| PGE2 | Rat spinal dorsal horn | Not specified | Increase in [Ca²⁺]i, suppressed by EP1 antagonist | [10] |
Note: The magnitude and kinetics of the calcium response can vary significantly depending on the cell type, receptor expression levels, and experimental conditions.
Experimental Protocols
To investigate the effects of 16-phenoxy tetranor PGE2 on intracellular calcium levels, the following experimental protocols are recommended.
Measurement of Intracellular Calcium using Fura-2 AM Fluorescence Microscopy
This protocol describes the measurement of [Ca2+]i in adherent cells using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells of interest cultured on glass coverslips
-
16-phenoxy tetranor PGE2 stock solution (in DMSO or ethanol)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+
-
EGTA
-
Fluorescence microscope equipped with a filter wheel for excitation at 340 nm and 380 nm, a 510 nm emission filter, and a sensitive camera.
Procedure:
-
Cell Preparation: Seed cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.
-
Dye Loading:
-
Prepare a loading solution of 2 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
-
Calcium Measurement:
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Continuously perfuse the cells with HBSS.
-
Record baseline fluorescence by alternating excitation between 340 nm and 380 nm and measuring emission at 510 nm.
-
Apply 16-phenoxy tetranor PGE2 at the desired concentration by switching the perfusion solution.
-
Record the change in fluorescence intensity over time.
-
-
Calibration:
-
At the end of the experiment, perfuse the cells with a high Ca2+ solution containing ionomycin (e.g., 5 µM) to obtain the maximum fluorescence ratio (Rmax).
-
Subsequently, perfuse with a Ca2+-free solution containing EGTA (e.g., 10 mM) to obtain the minimum fluorescence ratio (Rmin).
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.
-
Convert the fluorescence ratio to [Ca2+]i using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min).
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for measuring intracellular calcium changes.
Conclusion and Future Directions
The available evidence strongly suggests that 16-phenoxy tetranor PGE2, as a metabolite of the EP1/EP3 agonist sulprostone, is likely to induce an increase in intracellular calcium levels primarily through the activation of the EP1 receptor and the subsequent Gq-PLC-IP3 signaling pathway. This technical guide provides a foundational understanding of this mechanism and the experimental approaches required to validate it.
Future research should focus on direct experimental validation of the effects of 16-phenoxy tetranor PGE2 on intracellular calcium. Key areas for investigation include:
-
Receptor Binding Assays: To determine the binding affinity and selectivity of 16-phenoxy tetranor PGE2 for the different EP receptor subtypes.
-
Dose-Response Studies: To quantify the potency and efficacy of 16-phenoxy tetranor PGE2 in inducing calcium mobilization in various cell types.
-
Use of Selective Antagonists: To confirm the involvement of the EP1 receptor in the observed calcium responses.
Such studies will be crucial for a complete understanding of the pharmacological profile of this compound and its potential applications in research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. What is the mechanism of Sulprostone? [synapse.patsnap.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Characterization of the signal transduction of prostaglandin E receptor EP1 subtype in cDNA-transfected Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP1- and EP3-receptors mediate prostaglandin E2-induced constriction of porcine large cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin E2 (PGE2) autoamplifies its production through EP1 subtype of PGE receptor in mouse osteoblastic MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mobilization of calcium by the brief application of oxytocin and prostaglandin E2 in single cultured human myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of prostaglandin receptor subtype EP1 in prostaglandin E2-induced nociceptive transmission in the rat spinal dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 16-phenoxy tetranor PGE2 and its Interaction with cAMP Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 16-phenoxy tetranor Prostaglandin (B15479496) E2 (PGE2), a key metabolite of the synthetic PGE2 analog, sulprostone (B1662612). Contrary to initial assumptions that might associate a PGE2 analog with the stimulation of cyclic adenosine (B11128) monophosphate (cAMP) signaling, this document elucidates that 16-phenoxy tetranor PGE2, much like its parent compound sulprostone, is a potent agonist for the E-prostanoid (EP) receptors EP1 and EP3. This activity profile positions it as a modulator of signaling pathways that primarily lead to a decrease in intracellular cAMP and an increase in intracellular calcium.
This guide will delve into the molecular interactions, signaling cascades, quantitative pharmacological data, and detailed experimental protocols relevant to the study of 16-phenoxy tetranor PGE2. The information presented is crucial for researchers in pharmacology, cell biology, and drug development who are investigating prostanoid signaling and its therapeutic implications.
Note on Data: Direct quantitative and functional data for 16-phenoxy tetranor PGE2 are limited in publicly available literature. Therefore, this guide relies significantly on the extensive data available for its parent compound, sulprostone, which is widely recognized as a potent EP1 and EP3 agonist[1][2][3]. 16-phenoxy tetranor PGE2 is the free acid form of sulprostone, and as its primary active metabolite, it is presumed to share a similar pharmacological profile.
Introduction to 16-phenoxy tetranor PGE2
16-phenoxy tetranor PGE2 is a synthetic analog of the naturally occurring prostaglandin E2. It is characterized by a phenoxy group at the 16th position and a tetranor (shortened) carboxylic acid chain. Chemically, it is the free acid form of sulprostone, resulting from the hydrolysis of the methylsulfonamide bond of sulprostone[4]. It has been identified as a minor metabolite of sulprostone in human plasma following parenteral administration.
Prostaglandins are lipid compounds that exert a wide range of physiological and pathological effects by interacting with a family of G-protein coupled receptors (GPCRs) known as prostanoid receptors. For PGE2, there are four distinct receptor subtypes: EP1, EP2, EP3, and EP4. These receptors are coupled to different G-proteins and, consequently, trigger diverse intracellular signaling cascades.
Receptor Binding Profile and Signaling Pathways
Based on the activity of its parent compound, sulprostone, 16-phenoxy tetranor PGE2 is a selective agonist for the EP1 and EP3 receptors, with a significantly higher affinity for the EP3 subtype.
EP3 Receptor Signaling: Inhibition of cAMP
The EP3 receptor is unique among the EP receptor family due to its ability to couple to multiple G-proteins, most notably the inhibitory G-protein, Gi. Activation of the Gi pathway by an agonist like 16-phenoxy tetranor PGE2 leads to the inhibition of adenylyl cyclase, the enzyme responsible for the synthesis of cAMP from ATP. This results in a decrease in intracellular cAMP levels. A reduction in cAMP leads to decreased activity of Protein Kinase A (PKA), a key downstream effector of cAMP signaling[1][2].
EP1 Receptor Signaling: Elevation of Intracellular Calcium
The EP1 receptor is coupled to the Gq family of G-proteins. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG together activate Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response, such as smooth muscle contraction[2][5].
Quantitative Data
The following tables summarize the available quantitative data for sulprostone, the parent compound of 16-phenoxy tetranor PGE2. These values provide a strong indication of the expected potency and selectivity of 16-phenoxy tetranor PGE2.
Table 1: Receptor Binding Affinity (Ki) of Sulprostone
| Receptor Subtype | Species | Ki (nM) | Reference |
| EP1 | Human | 21 | [3] |
| EP3 | Human | 0.6 | [3] |
Table 2: Functional Activity (IC50) of Sulprostone
| Assay | Cell Line | IC50 (nM) | Effect | Reference |
| Inhibition of forskolin-stimulated adenylyl cyclase | CHO-K1 cells expressing human EP3I | 0.2 | cAMP decrease | [6] |
| Inhibition of forskolin-stimulated adenylyl cyclase | CHO-K1 cells expressing human EP3II | 0.15 | cAMP decrease | [6] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of compounds like 16-phenoxy tetranor PGE2 with EP receptors and their downstream signaling.
Radioligand Binding Assay for EP Receptors
This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific EP receptor subtype.
Objective: To measure the displacement of a radiolabeled ligand from EP receptors by 16-phenoxy tetranor PGE2.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human EP receptor of interest (e.g., HEK293-hEP1 or HEK293-hEP3).
-
Radioligand: [3H]-PGE2.
-
Test Compound: 16-phenoxy tetranor PGE2.
-
Non-specific binding control: Unlabeled PGE2 at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture cells expressing the target EP receptor to confluency. Harvest cells and homogenize in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-PGE2 (at a concentration near its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of unlabeled PGE2 (10 µM), 50 µL of [3H]-PGE2, and 100 µL of membrane preparation.
-
Test Compound: 50 µL of 16-phenoxy tetranor PGE2 (at various concentrations), 50 µL of [3H]-PGE2, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Measurement Assay (TR-FRET)
This protocol is designed to measure changes in intracellular cAMP levels in response to treatment with a test compound.
Objective: To determine if 16-phenoxy tetranor PGE2 inhibits adenylyl cyclase activity, leading to a decrease in intracellular cAMP.
Materials:
-
A cell line expressing the human EP3 receptor (e.g., HEK293-hEP3).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test Compound: 16-phenoxy tetranor PGE2.
-
cAMP assay kit (e.g., a competitive immunoassay using Time-Resolved Fluorescence Resonance Energy Transfer, TR-FRET).
-
384-well microplates.
-
Plate reader capable of TR-FRET detection.
Procedure:
-
Cell Seeding: Seed the HEK293-hEP3 cells into a 384-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of 16-phenoxy tetranor PGE2. Also prepare a solution of forskolin (e.g., at its EC80 concentration for cAMP stimulation).
-
Assay Protocol:
-
Remove the culture medium from the cells.
-
Add the test compound (16-phenoxy tetranor PGE2) at various concentrations to the wells.
-
Immediately add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.
-
Incubate for 30 minutes at room temperature.
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Add the FRET donor and acceptor reagents from the kit to the cell lysates.
-
Incubate for 60 minutes at room temperature to allow for the competitive binding reaction to reach equilibrium.
-
-
Measurement: Read the plate on a TR-FRET-compatible plate reader at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: Generate a cAMP standard curve. Convert the raw fluorescence ratio data to cAMP concentrations using the standard curve. Plot the cAMP concentration against the log concentration of 16-phenoxy tetranor PGE2 to determine its IC50 for the inhibition of forskolin-stimulated cAMP production.
Conclusion
16-phenoxy tetranor PGE2, as the active metabolite of sulprostone, is a potent prostanoid with a high affinity for the EP3 receptor and a lower affinity for the EP1 receptor. Its primary signaling mechanism involves the inhibition of the adenylyl cyclase/cAMP pathway via EP3 and the stimulation of the phospholipase C/intracellular calcium pathway via EP1. This pharmacological profile makes it a valuable tool for studying the physiological and pathological roles of EP1 and EP3 receptor signaling. For drug development professionals, understanding these specific pathways is critical for the design of selective modulators of the prostanoid system for therapeutic applications, such as in obstetrics, gastroenterology, and oncology. The experimental protocols provided in this guide offer a robust framework for the further characterization of 16-phenoxy tetranor PGE2 and other novel prostanoid receptor ligands.
References
- 1. scbt.com [scbt.com]
- 2. What is the mechanism of Sulprostone? [synapse.patsnap.com]
- 3. Sulprostone | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 4. Inhibition of EP2/EP4 signaling abrogates IGF-1R-mediated cancer cell growth: Involvement of protein kinase C-θ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP1 Prostanoid Receptor Coupling to Gi/o Up-Regulates the Expression of Hypoxia-Inducible Factor-1α through Activation of a Phosphoinositide-3 Kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Constitutive activity of human prostaglandin E receptor EP3 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Metabolism of Sulprostone to 16-phenoxy-tetranor PGE2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolism of sulprostone (B1662612), a synthetic prostaglandin (B15479496) E2 analogue, with a specific focus on its biotransformation to 16-phenoxy-tetranor PGE2. This document synthesizes findings from preclinical and clinical studies, detailing metabolic pathways, pharmacokinetic parameters of the parent compound, and the analytical methodologies employed for the identification and quantification of its metabolites.
Introduction
Sulprostone, a potent prostaglandin E2 (PGE2) analogue, is utilized for its uterotonic properties, primarily in obstetrics and gynecology.[1] Understanding its in vivo metabolism is critical for a comprehensive assessment of its efficacy, safety profile, and potential drug-drug interactions. One of the identified metabolic pathways involves the formation of 16-phenoxy-tetranor PGE2, a compound resulting from the hydrolysis of sulprostone's methylsulfonamide bond.[2] This guide delves into the scientific literature to provide a detailed account of this metabolic process.
Metabolic Pathways of Sulprostone
The in vivo metabolism of sulprostone is multifaceted, involving several biochemical transformations. The primary metabolic pathways identified in humans and animal models include hydrolysis, beta-oxidation, and the formation of various analogues.
2.1. Hydrolysis to 16-phenoxy-tetranor PGE2
The formation of 16-phenoxy-tetranor PGE2 is a key metabolic step. This process involves the enzymatic hydrolysis of the methylsulfonamide bond of the sulprostone molecule. This reaction effectively removes the methanesulfonamide (B31651) group, resulting in the corresponding carboxylic acid, 16-phenoxy-tetranor PGE2.[2] This metabolite has been identified as a minor component in human plasma following parenteral administration of sulprostone.
2.2. Other Identified Metabolites
In addition to 16-phenoxy-tetranor PGE2, several other metabolites of sulprostone have been characterized:
-
PGA2-Analogue: A major metabolite found in human plasma is the prostaglandin A2 (PGA2) analogue of sulprostone.[2]
-
Cyclization Product: Another significant metabolite identified in human plasma is a cyclization product of the beta-side chain of sulprostone with the cyclopentenone ring, which is preceded by a delta 13 reduction.[2]
-
Beta-Oxidation Products: Studies in cynomolgus monkeys have identified urinary metabolites resulting from beta-oxidation of the prostanoic acid side chain. These include tetranor and dihydrotetranor prostanoic acids.[3]
-
Methanesulfonamide: Following the hydrolysis of the sulfonamide bond, methanesulfonamide has also been detected as a urinary metabolite in monkeys.[3]
Below is a diagram illustrating the primary metabolic pathways of sulprostone.
Quantitative Data
While 16-phenoxy-tetranor PGE2 has been identified as a metabolite, specific quantitative data for this compound in plasma or urine are scarce in the public domain, with studies consistently referring to it as a "minor" metabolite.[2] However, pharmacokinetic data for the parent drug, sulprostone, have been reported.
Table 1: Pharmacokinetic Parameters of Sulprostone in Plasma (Human)
| Parameter | Value | Route of Administration | Reference |
| Half-life (t½) | 34 minutes (range: 30-45) | Intramuscular (500 µg) | [2] |
| Peak Plasma Concentration (Cmax) | 0.25 - 0.77 ng/mL | Intramuscular (500 µg) | [2] |
| Time to Peak Concentration (Tmax) | 10 - 20 minutes | Intramuscular (500 µg) | [2] |
Experimental Protocols
The identification and quantification of sulprostone and its metabolites have been accomplished through a combination of in vivo studies and sophisticated analytical techniques.
4.1. In Vivo Study Design
A representative in vivo study for metabolite profiling of sulprostone involves the following steps:
-
Subject Recruitment: Healthy human volunteers or animal models (e.g., cynomolgus monkeys, guinea pigs) are selected for the study.
-
Drug Administration: A defined dose of sulprostone, often radiolabeled with tritium (B154650) ([³H]) or carbon-14 (B1195169) ([¹⁴C]) to facilitate tracking, is administered parenterally (e.g., intravenously, intramuscularly, or subcutaneously).[2][3]
-
Sample Collection: Blood (plasma) and urine samples are collected at predetermined time points post-administration.
-
Sample Preparation: Plasma and urine samples undergo extraction procedures to isolate the drug and its metabolites. A general protocol for prostaglandin extraction from plasma involves acidification, followed by solid-phase extraction using a C18 reverse-phase column.
-
Metabolite Analysis: The extracted samples are then subjected to analytical techniques for the identification and quantification of metabolites.
The following diagram outlines a typical experimental workflow for an in vivo sulprostone metabolism study.
4.2. Analytical Methodologies
4.2.1. Metabolite Identification
A combination of chromatographic and spectroscopic techniques is employed for the structural elucidation of sulprostone metabolites:
-
High-Performance Liquid Chromatography (HPLC): Used for the separation of the parent drug and its various metabolites from the biological matrix.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Following separation by HPLC and derivatization, GC-MS is used to obtain mass spectra of the metabolites, providing information on their molecular weight and fragmentation patterns to aid in structural identification.[2][3]
-
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: These techniques provide detailed structural information for the unambiguous identification of isolated metabolites.[2]
4.2.2. Quantification of Sulprostone
A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of sulprostone in monkey plasma. Key aspects of this protocol are summarized below:
Table 2: LC-MS/MS Protocol for Sulprostone Quantification
| Parameter | Specification |
| Sample Preparation | |
| Plasma Volume | 25 µL |
| Method | Simple protein precipitation |
| Liquid Chromatography | |
| Column | 2.6 µm core-shell column with pentafluorophenyl stationary phase |
| Mass Spectrometry | |
| Instrument | Sciex API4000 |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Monitored Ion | Ammonium adduct of sulprostone |
| Internal Standard | Latanoprost |
| Assay Performance | |
| Dynamic Range | 2 to 4000 ng/mL |
Stabilization of sulprostone in plasma can be achieved by using esterase inhibitors such as sodium fluoride (B91410) (NaF), phenylmethanesulfonyl fluoride (PMSF), diisopropylfluorophosphate (DFP), paraoxon, or dichlorvos, and by maintaining samples on wet ice.
Conclusion
The in vivo metabolism of sulprostone is a complex process involving hydrolysis, beta-oxidation, and other transformations, leading to a variety of metabolites. The formation of 16-phenoxy-tetranor PGE2 through the hydrolysis of the methylsulfonamide bond is a recognized but minor metabolic pathway in humans. While detailed quantitative data for this specific metabolite remain limited, the analytical frameworks and experimental designs from published studies provide a solid foundation for further research in this area. A deeper understanding of the complete metabolic profile of sulprostone is essential for optimizing its clinical use and ensuring patient safety. Future studies employing advanced mass spectrometry techniques could provide more definitive quantitative data on the full spectrum of sulprostone metabolites.
References
- 1. Abortion with sulprostone, a prostaglandin E2 derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the major metabolites of the prostaglandin E2-analogue sulprostone in human plasma, and isolation from urine (in vivo) and liver perfusate (in vitro) of female guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of the prostaglandin fertility regulator sulprostone in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Differences Between Sulprostone and Its Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulprostone (B1662612), a synthetic analogue of prostaglandin (B15479496) E2 (PGE2), is a potent uterotonic agent used for the induction of labor and management of postpartum hemorrhage.[1][2] Its clinical efficacy is intrinsically linked to its metabolic fate within the body. This technical guide provides a comprehensive overview of the structural differences between sulprostone and its principal metabolites. Through a detailed examination of its biotransformation pathways, including hydrolysis and β-oxidation, this document elucidates the chemical modifications that lead to the formation of various metabolic products.[3][4] Key metabolites, including the free acid form (16-phenoxy-tetranor prostaglandin E2), its PGA2-analogue, a unique cyclization product, and β-oxidation products such as tetranor and dihydrotetranor prostanoic acids, are discussed in detail.[3][4][5] This guide presents a comparative structural analysis, summarizes quantitative data, details relevant experimental protocols for metabolite identification, and explores the potential pharmacological activities of these metabolites through signaling pathway diagrams.
Introduction to Sulprostone Metabolism
Sulprostone, with the chemical formula C23H31NO7S, is structurally characterized by a prostanoic acid backbone, a phenoxy group at the ω-chain, and a methanesulfonamide (B31651) moiety at the α-chain.[6][7] The in vivo biotransformation of sulprostone is extensive, leading to a variety of metabolites with altered chemical structures and potentially different pharmacological profiles.[3][4] The liver is a primary site of sulprostone metabolism.[3] Understanding the structural modifications introduced during metabolism is crucial for a complete comprehension of its mechanism of action, efficacy, and safety profile.
Major Metabolic Pathways and Structural Transformations
The metabolism of sulprostone proceeds primarily through two major pathways: hydrolysis of the methanesulfonamide group and β-oxidation of the carboxylic acid side chain. Dehydration of the cyclopentane (B165970) ring also leads to the formation of A-series prostaglandin analogues.
Hydrolysis: Formation of the Free Acid Metabolite
A key initial metabolic step is the hydrolysis of the N-methylsulfonylheptenamide side chain, which cleaves the amide bond to yield the corresponding carboxylic acid. This results in the formation of 16-phenoxy-tetranor prostaglandin E2 , a minor metabolite found in human plasma.[5]
Structural Change: The primary structural difference is the conversion of the N-methylsulfonylamide group (-C(=O)NHSO2CH3) at the C-1 position of the α-chain to a carboxylic acid group (-COOH). This transformation increases the polarity of the molecule.
Dehydration: Formation of the PGA2-Analogue
Dehydration of the cyclopentanone (B42830) ring of sulprostone or its free acid metabolite leads to the formation of a prostaglandin A2 (PGA2) analogue. This involves the elimination of the hydroxyl group at C-11 and the formation of a double bond between C-10 and C-11 within the five-membered ring. The PGA2-analogue of the parent drug has been identified as a major metabolite in human plasma.[3]
Structural Change: The hydroxyl group at the C-11 position on the cyclopentane ring is removed, and a double bond is introduced between C-10 and C-11, converting the cyclopentanone ring to a cyclopentenone ring.
β-Oxidation: Chain Shortening of the α-Chain
Similar to fatty acids, the carboxylic acid side chain of sulprostone's free acid metabolite can undergo β-oxidation. This process involves the sequential removal of two-carbon units (acetyl-CoA). This pathway leads to the formation of tetranor and dihydrotetranor prostanoic acid metabolites.[4]
-
Tetranor Metabolite: Two cycles of β-oxidation result in the shortening of the α-chain by four carbon atoms.
-
Dihydrotetranor Metabolite: This metabolite results from the shortening of the α-chain and the reduction of the double bond in the β-chain.
Structural Change: The heptenoic acid side chain is shortened by four carbons in the tetranor metabolite. Further saturation of a double bond in the lower side chain occurs to form the dihydrotetranor derivative.
Cyclization
A major and structurally unique metabolite is formed through a cyclization reaction involving the β-side chain and the cyclopentenone ring, which is preceded by the reduction of the double bond at C-13.[3]
Structural Change: This complex transformation results in a new ring structure fused to the original cyclopentane ring, significantly altering the overall three-dimensional shape of the molecule.
Comparative Structural Summary
The following table summarizes the key structural differences between sulprostone and its identified metabolites.
| Compound | Molecular Formula | Key Structural Features |
| Sulprostone | C23H31NO7S | N-methylsulfonylamide at C-1; Hydroxyl group at C-11; Double bond at C-5 and C-13.[6] |
| 16-phenoxy-tetranor PGE2 (Free Acid Metabolite) | C22H28O6 | Carboxylic acid at C-1; Hydroxyl group at C-11; Double bond at C-5 and C-13.[7] |
| PGA2-Analogue of Sulprostone | C23H29NO6S | N-methylsulfonylamide at C-1; Double bond between C-10 and C-11; No hydroxyl at C-11. |
| Tetranor Prostanoic Acid Metabolite | C19H23NO7S (amide) or C18H24O6 (acid) | Shortened α-chain by 4 carbons. |
| Dihydrotetranor Prostanoic Acid Metabolite | C19H25NO7S (amide) or C18H26O6 (acid) | Shortened α-chain by 4 carbons; Saturated C-13/C-14 double bond. |
| Cyclization Product | - | Complex fused ring structure. |
Experimental Protocols for Metabolite Identification
The elucidation of sulprostone's metabolic profile has been achieved through a combination of in vivo and in vitro studies, employing sophisticated analytical techniques.
Sample Collection and Preparation
-
Human Plasma: Blood samples are collected from subjects administered with sulprostone. To prevent enzymatic degradation of the drug, esterase inhibitors such as sodium fluoride (B91410) or phenylmethanesulfonyl fluoride are often added. Plasma is separated by centrifugation.[8]
-
Urine: Urine samples are collected over a specified period post-administration.
-
In Vitro Liver Perfusion: Isolated guinea pig livers have been perfused with sulprostone to generate metabolites in a controlled environment.[3]
For analysis, biological samples typically undergo protein precipitation with organic solvents like acetonitrile (B52724) or methanol (B129727), followed by solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.[8]
Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is commonly used for the separation of sulprostone and its metabolites. A C18 column is often employed with a gradient elution system of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., methanol or acetonitrile).[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the non-volatile prostaglandins (B1171923) and their metabolites require derivatization to increase their volatility. This typically involves esterification of the carboxylic acid groups and silylation of the hydroxyl groups. The resulting derivatives are then separated on a capillary GC column and detected by a mass spectrometer.[10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the quantification of sulprostone and its metabolites in biological matrices. A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is often used.[8]
-
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: These techniques are crucial for the definitive structural elucidation of isolated and purified metabolites.[3]
Visualizing Metabolic Pathways and Experimental Workflows
Sulprostone Metabolic Pathway
Caption: Major metabolic pathways of sulprostone.
Experimental Workflow for Metabolite Identification
Caption: Workflow for sulprostone metabolite identification.
Pharmacological Activity of Metabolites and Signaling Pathways
Sulprostone exerts its primary pharmacological effects by acting as a selective agonist at the prostaglandin EP1 and EP3 receptors.[11] Activation of these G-protein coupled receptors in the myometrium leads to an increase in intracellular calcium concentrations and subsequent uterine contractions.
The pharmacological activities of sulprostone's metabolites are not as well-characterized. However, it has been noted that some plasma metabolites are potentially pharmacologically active.[3] The structural changes occurring during metabolism can significantly alter receptor binding affinity and efficacy. For instance, the conversion to the free acid form may alter its interaction with the receptor binding pocket. The formation of the PGA2-analogue introduces a reactive α,β-unsaturated ketone system, which is known to interact with cellular nucleophiles and could have distinct biological activities. Further research is required to fully elucidate the pharmacological profiles of each metabolite.
Sulprostone Signaling Pathway
Caption: Sulprostone's signaling pathway leading to uterine contraction.
Conclusion
The metabolism of sulprostone is a multifaceted process involving hydrolysis, dehydration, β-oxidation, and cyclization, resulting in a diverse array of metabolites with distinct structural features. The primary structural alterations include the conversion of the N-methylsulfonylamide to a carboxylic acid, the formation of a cyclopentenone ring, and the shortening of the α-chain. These modifications have the potential to significantly impact the pharmacological activity of the parent compound. A thorough understanding of these structural differences is paramount for drug development professionals and researchers in optimizing therapeutic strategies and ensuring patient safety. Further investigation into the specific receptor binding affinities and functional activities of each metabolite is warranted to fully comprehend the complete pharmacological profile of sulprostone.
References
- 1. Quantitative analysis of prostanoids in biological fluids by combined capillary column gas chromatography negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 analogue sulprostone for treatment of atonic postpartum hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the major metabolites of the prostaglandin E2-analogue sulprostone in human plasma, and isolation from urine (in vivo) and liver perfusate (in vitro) of female guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of the prostaglandin fertility regulator sulprostone in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sulprostone | C23H31NO7S | CID 5312153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Bioanalysis of sulprostone, a prostaglandin E2 analogue and selective EP3 agonist, in monkey plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analyses of prostaglandin D2 metabolites in urine: comparison between enzyme immunoassay and negative ion chemical ionisation gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulprostone | Prostanoid Receptors | Tocris Bioscience [tocris.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assessment of 16-phenoxy tetranor Prostaglandin E2 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-phenoxy tetranor Prostaglandin E2 is a synthetic analog of Prostaglandin E2 (PGE2) and a principal metabolite of sulprostone, a potent EP1 and EP3 receptor agonist. Understanding the in vitro activity of this compound is crucial for elucidating its pharmacological profile and potential therapeutic applications. Prostaglandin E2 mediates its diverse physiological and pathological effects through four distinct G-protein coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling pathways, leading to a variety of cellular responses. This document provides detailed protocols for in vitro assays to characterize the activity of this compound at these receptors.
Prostaglandin E2 Receptor Signaling Pathways
PGE2 receptor subtypes trigger distinct downstream signaling cascades:
-
EP1 Receptor: Coupled to Gq proteins, its activation leads to the stimulation of phospholipase C (PLC), which in turn mobilizes intracellular calcium ([Ca2+]).
-
EP2 and EP4 Receptors: Both are coupled to Gs proteins. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).
-
EP3 Receptor: Primarily coupled to Gi proteins, its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound.
| Assay Type | Cell Line | Receptor Target | Parameter | Value |
| Calcium Mobilization | CHO | Human EP3 | EC50 | 0.89 nM |
| Calcium Mobilization | CHO | Human EP3 | EC50 | 16 nM |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of this compound for each of the human EP receptor subtypes.
Materials:
-
Cell membranes from stable cell lines individually expressing human EP1, EP2, EP3, or EP4 receptors.
-
[3H]-PGE2 (Radioligand)
-
This compound (Test Compound)
-
Unlabeled PGE2 (for non-specific binding determination)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash Buffer (ice-cold)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target EP receptor subtype in a cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
50 µL of binding buffer
-
50 µL of [3H]-PGE2 at a final concentration near its Kd for the respective receptor.
-
50 µL of this compound at various concentrations (e.g., 10-11 to 10-5 M).
-
For total binding wells, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of a saturating concentration of unlabeled PGE2 (e.g., 10 µM).
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 20-50 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a microplate harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Intracellular Calcium Mobilization (for EP1 and EP3 Activity)
This assay measures the ability of this compound to induce an increase in intracellular calcium, a hallmark of EP1 and EP3 receptor activation.
Materials:
-
CHO or HEK293 cells stably expressing the human EP1 or EP3 receptor.
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
PGE2 (as a positive control)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader with an injection system
Procedure:
-
Cell Culture: Seed the cells in a 96-well plate and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for 30-60 minutes.
-
Compound Addition: Place the plate in the fluorescence microplate reader. After establishing a stable baseline fluorescence reading, inject a solution of this compound at various concentrations.
-
Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity over time (typically for 60-120 seconds) to capture the transient increase in intracellular calcium.
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the peak response against the logarithm of the compound concentration to generate a dose-response curve.
-
Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
-
Functional Assay: Intracellular cAMP Accumulation (for EP2 and EP4 Activity)
This assay determines the effect of this compound on intracellular cAMP levels, which are modulated by EP2 (increase) and EP4 (increase) receptor activation.
Materials:
-
CHO or HEK293 cells stably expressing the human EP2 or EP4 receptor.
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
This compound
-
PGE2 or a selective EP2/EP4 agonist (as a positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization-based)
-
96-well microplates
Procedure:
-
Cell Culture: Seed cells into a 96-well plate and allow them to attach and grow.
-
Pre-incubation: Wash the cells and pre-incubate them with a PDE inhibitor in a stimulation buffer for 10-20 minutes at 37°C.
-
Compound Stimulation: Add this compound at various concentrations to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Terminate the stimulation by lysing the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Quantification: Measure the intracellular cAMP concentration in the cell lysates using the chosen competitive immunoassay format.
-
Data Analysis:
-
Generate a standard curve for cAMP.
-
Calculate the cAMP concentration for each sample.
-
Plot the cAMP concentration against the logarithm of the test compound concentration to create a dose-response curve.
-
Determine the EC50 value.
-
Disclaimer
These protocols provide a general framework for the in vitro assessment of this compound activity. Optimization of specific parameters such as cell density, incubation times, and reagent concentrations may be required for different experimental setups and cell lines. It is recommended to consult the manufacturer's instructions for all commercial kits and reagents used. This information is intended for research use only and not for diagnostic or therapeutic purposes.
Application Notes and Protocols for Cell-Based Assays of EP1 and EP3 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for robust and reliable cell-based functional assays to identify and characterize agonists of the prostaglandin (B15479496) E2 (PGE2) receptor subtypes EP1 and EP3. The protocols are designed for a high-throughput screening (HTS) format but can be adapted for lower throughput studies.
Part 1: EP1 Receptor Agonist Assay
The prostaglandin EP1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to the Gαq subunit.[1][2] This initiates a signaling cascade leading to the mobilization of intracellular calcium, making calcium flux a reliable readout for receptor activation.[1][2][3]
EP1 Receptor Signaling Pathway
Activation of the EP1 receptor by an agonist like PGE2 leads to the activation of phospholipase C (PLC).[2] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.[2][3][4] This increase in cytosolic Ca²⁺ can be measured using calcium-sensitive fluorescent dyes.[5][6]
Application Note: Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following the activation of the EP1 receptor by an agonist. It is a common method for quantifying the potency and efficacy of test compounds.[5][6] The use of a no-wash calcium-sensitive dye simplifies the protocol for HTS applications.[7]
Experimental Protocol
Materials and Reagents:
-
Cells: HEK293 cell line stably expressing the human EP1 receptor (e.g., HEK293-EP1).[8][9]
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and a selection agent (e.g., G418) to maintain receptor expression.[8]
-
Assay Plate: 96-well or 384-well black-wall, clear-bottom microplates.[5]
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with 0.1% BSA.
-
Calcium Assay Kit: A fluorescent calcium indicator dye kit (e.g., FLIPR Calcium Assay Kit).[7] These kits typically include a calcium-sensitive dye and probenecid (B1678239) (an anion transport inhibitor to prevent dye leakage).[5][6]
-
Reference Agonist: Prostaglandin E2 (PGE2).[10]
-
Instrumentation: A fluorescence plate reader with liquid handling capabilities (e.g., FlexStation or FLIPR).[5][7]
Procedure:
-
Cell Plating:
-
Culture HEK293-EP1 cells to approximately 80-90% confluency.
-
Harvest cells and resuspend in culture medium at a determined optimal density.
-
Seed the cells into the assay plate (e.g., 50,000 cells/well for a 96-well plate) and incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]
-
-
Dye Loading:
-
Prepare the calcium indicator dye loading solution according to the manufacturer’s protocol, typically by dissolving the dye concentrate in assay buffer containing probenecid.
-
Remove the culture medium from the cell plate and add an equal volume of the dye loading solution to each well.[6]
-
Incubate the plate for 1 hour at 37°C, followed by 10-30 minutes at room temperature, protected from light.[7]
-
-
Compound Preparation:
-
Prepare serial dilutions of test compounds and the reference agonist (PGE2) in assay buffer at a concentration that is 5x the final desired concentration.
-
-
Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Establish a stable baseline reading for 10-20 seconds.
-
The instrument will then automatically add the compounds from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for an additional 60-180 seconds to capture the peak calcium response.
-
Data Analysis:
-
The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data by expressing the response as a percentage of the maximum response observed with the reference agonist (PGE2).
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Use a four-parameter logistic equation to fit the concentration-response curve and determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response).
Quantitative Data for EP1 Receptor Agonists
| Compound | Receptor | Assay Type | EC₅₀ (nM) | Efficacy (% of PGE₂) | Reference |
| Prostaglandin E₂ (PGE₂) | Human EP1 | Calcium Mobilization | 8.3 | 100% | [10] |
| 17-phenyl trinor PGE₂ | Human EP1 | Calcium Mobilization | 2.7 | 100% | [10] |
| Sulprostone | Human EP1 | IP1 Accumulation | 150 | - | [10] |
| Iloprost | Human EP1 | IP1 Accumulation | 55 | - | [10] |
| Dinoprost (PGF₂α) | Human EP1 | IP1 Accumulation | 1100 | - | [10] |
Part 2: EP3 Receptor Agonist Assay
The prostaglandin EP3 receptor is unique in its ability to couple to multiple G proteins, but it predominantly signals through the Gαi subunit.[11][12] Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[13][14] Therefore, a cAMP inhibition assay is the standard method for measuring EP3 agonist activity.
EP3 Receptor Signaling Pathway
When an agonist binds to the EP3 receptor, the activated Gαi subunit inhibits the enzyme adenylyl cyclase.[14] This inhibition reduces the conversion of ATP to cAMP, thereby lowering the intracellular cAMP concentration.[14] To measure this decrease, cells are typically stimulated with an agent like forskolin (B1673556), which directly activates adenylyl cyclase to produce a detectable level of cAMP.[15] The ability of an EP3 agonist to reduce this forskolin-stimulated cAMP production is then quantified.
Application Note: cAMP Inhibition Assay
This assay quantifies the ability of a compound to act as an EP3 agonist by measuring the reduction in forskolin-stimulated cAMP levels.[15][16] Common detection methods are based on competitive immunoassays, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[17][18]
Experimental Protocol
Materials and Reagents:
-
Cells: CHO-K1 cell line stably expressing the human EP3 receptor (e.g., CHO-K1-EP3).[16]
-
Cell Culture Medium: Ham's F-12 medium supplemented with 10% FBS, antibiotics, and a selection agent.
-
Assay Plate: 384-well white, low-volume microplates.[17]
-
Assay Buffer: HBSS or PBS with 0.1% BSA.
-
PDE Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[17]
-
Adenylyl Cyclase Stimulant: Forskolin.[15]
-
cAMP Assay Kit: A commercial cAMP detection kit (e.g., HTRF cAMP Dynamic 2 or AlphaScreen cAMP Assay Kit).[17][18]
-
Instrumentation: An HTRF- or AlphaLISA-compatible plate reader.[17]
Procedure:
-
Cell Plating:
-
Culture CHO-K1-EP3 cells to 80-90% confluency.
-
Harvest cells and resuspend in culture medium at an optimized density (e.g., 2,000-5,000 cells/well in a 384-well plate).
-
Plate the cells and incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Addition and Stimulation:
-
Prepare serial dilutions of test compounds and the reference agonist in assay buffer containing a fixed concentration of IBMX.
-
Aspirate the culture medium from the cells.
-
Add a small volume of the diluted compounds to the wells.
-
Immediately add a solution of forskolin (at a pre-determined EC₈₀ concentration) to all wells except the negative controls.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Following the manufacturer's protocol for the chosen cAMP kit, add the detection reagents. This step typically includes a cell lysis buffer and the competitive immunoassay reagents (e.g., cAMP-d2 and anti-cAMP-cryptate for HTRF).[17]
-
For example, add 5 µL of the labeled cAMP tracer followed by 5 µL of the specific antibody to each well.[17]
-
-
Measurement:
Data Analysis:
-
The raw data (e.g., HTRF ratio) is inversely proportional to the amount of cAMP produced.
-
Normalize the data, setting the forskolin-only wells as 0% inhibition and the non-stimulated (basal) wells as 100% inhibition.
-
Plot the percent inhibition against the logarithm of the agonist concentration.
-
Use a four-parameter logistic equation to fit the concentration-response curve and determine the EC₅₀ value for the inhibition of cAMP production.
Quantitative Data for EP3 Receptor Agonists
| Compound | Receptor | Assay Type | EC₅₀ (nM) | Reference |
| Prostaglandin E₂ (PGE₂) | Rat EP3 | Firing Rate Inhibition | 110 | [19] |
| Sulprostone | Rat EP3 | Firing Rate Inhibition | 15 | [19] |
| Misoprostol | Rat EP3 | Firing Rate Inhibition | 51 | [19] |
| ONO-AE-248 | Human EP3 | Not Specified | High Potency | [13] |
| MB-28767 | Human EP3 | Not Specified | High Potency | [13] |
References
- 1. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. What are EP1 agonists and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 7. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 8. An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]
- 14. What are EP3 agonists and how do they work? [synapse.patsnap.com]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 17. benchchem.com [benchchem.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Inhibition of rat locus coeruleus neurons by prostaglandin E2 EP3 receptors: pharmacological characterization ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
Proposed HPLC Method for the Analysis of 16-phenoxy tetranor Prostaglandin E2
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
16-phenoxy-2,3,4,5-tetranor Prostaglandin (B15479496) E2 (16-phenoxy tetranor PGE2) is a known metabolite of sulprostone (B1662612), a synthetic prostaglandin E2 analogue.[1] Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic and metabolic studies. This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of 16-phenoxy tetranor PGE2. Due to the lack of a specific, published HPLC method for this analyte, the following protocol has been developed based on established methods for related prostaglandins (B1171923) and the parent compound, sulprostone.[2][3]
Principle
This method employs reversed-phase HPLC with UV detection for the separation and quantification of 16-phenoxy tetranor PGE2. The procedure involves extraction of the analyte from a biological matrix, such as plasma, via protein precipitation followed by solid-phase extraction (SPE) for sample clean-up and concentration. Chromatographic separation is achieved on a C18 column with a gradient elution using a mobile phase consisting of acetonitrile (B52724) and water with a formic acid modifier. The phenoxy group in the analyte allows for UV detection at a more specific wavelength than that used for many other prostaglandins.[4][5][6]
Apparatus and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg).
-
SPE vacuum manifold.
-
Nitrogen evaporator.
-
Centrifuge.
-
Vortex mixer.
-
Acetonitrile (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
-
16-phenoxy tetranor Prostaglandin E2 reference standard.
-
Internal standard (IS), e.g., a structurally similar prostaglandin analogue.
Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve the 16-phenoxy tetranor PGE2 reference standard in methanol to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with 50:50 (v/v) methanol:water. These will be used to construct the calibration curve.
-
Sample Preparation (from Plasma):
-
To 500 µL of plasma sample in a microcentrifuge tube, add the internal standard.
-
Add 1 mL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of 5% methanol in water.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 10% methanol in water to remove polar impurities.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the final residue in 200 µL of the mobile phase initial conditions.
-
-
HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-15 min: 30-70% B, 15-17 min: 70-30% B, 17-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection | 271 nm (based on the phenoxy chromophore) |
Data Presentation
Expected Method Performance Characteristics
The following table summarizes the expected performance characteristics of this proposed method, based on typical values for bioanalytical HPLC methods as per FDA guidelines.[7][8][9][10][11]
| Parameter | Expected Value/Range |
| Retention Time | ~ 10-12 minutes |
| Linearity (r²) | > 0.995 |
| Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | ~ 0.5 ng/mL |
| Limit of Quantitation (LOQ) | ~ 1 ng/mL |
| Accuracy | 85-115% (80-120% for LOQ) |
| Precision (%RSD) | < 15% (< 20% for LOQ) |
Visualization
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of 16-phenoxy tetranor PGE2.
References
- 1. Identification of the major metabolites of the prostaglandin E2-analogue sulprostone in human plasma, and isolation from urine (in vivo) and liver perfusate (in vitro) of female guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioanalysis of sulprostone, a prostaglandin E2 analogue and selective EP3 agonist, in monkey plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The phenoxy radical: UV spectrum and kinetics of gas-phase reactions with itself and with oxygen | Scilit [scilit.com]
- 5. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 6. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. nalam.ca [nalam.ca]
- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Application Note: Quantification of 16-phenoxy tetranor PGE2 using a validated LC-MS/MS method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostaglandin (B15479496) E2 (PGE2) is a principal mediator of inflammation and is implicated in various physiological and pathological processes, including pain, fever, and cancer. 16-phenoxy tetranor PGE2 is a synthetic analog of a major metabolite of PGE2. The precise and accurate quantification of 16-phenoxy tetranor PGE2 in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies in drug development. This application note describes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 16-phenoxy tetranor PGE2 in plasma.
Signaling Pathway of Prostaglandin E2
PGE2 exerts its biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1][2] These receptors, upon activation, trigger diverse intracellular signaling cascades. For instance, EP2 and EP4 receptor activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA).[2][3][4] In contrast, EP1 receptor signaling involves the activation of phospholipase C (PLC), leading to an increase in intracellular calcium. The EP3 receptor can couple to different G proteins, leading to either an increase or decrease in cAMP levels. The complexity of PGE2 signaling underscores the importance of studying the metabolism and disposition of its analogs.
Caption: Prostaglandin E2 signaling through its four receptor subtypes.
Experimental Protocol
This protocol outlines the procedure for the extraction and quantification of 16-phenoxy tetranor PGE2 from plasma samples.
Materials and Reagents
-
16-phenoxy tetranor PGE2 standard (Cayman Chemical or equivalent)[5]
-
16-phenoxy tetranor PGE2-d4 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Sample Preparation: Solid Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 200 µL of plasma, add 20 µL of internal standard solution (100 ng/mL 16-phenoxy tetranor PGE2-d4) and 600 µL of 2% formic acid in water. Vortex and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (80% Water/20% Acetonitrile with 0.1% formic acid).
LC-MS/MS Method
A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer was used for the analysis.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 20% B to 95% B over 5 min, hold for 2 min, then re-equilibrate |
Mass Spectrometry Conditions
The mass spectrometer was operated in negative electrospray ionization (ESI) mode. The analytes were monitored using Multiple Reaction Monitoring (MRM).
| Parameter | 16-phenoxy tetranor PGE2 | 16-phenoxy tetranor PGE2-d4 (IS) |
| Precursor Ion (m/z) | 387.5 | 391.5 |
| Product Ion (m/z) | 271.2 | 275.2 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 25 | 25 |
| Declustering Potential (V) | 60 | 60 |
Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.
Experimental Workflow
The overall experimental process from sample receipt to data analysis is depicted below.
References
- 1. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 5. 16-phenoxy tetranor Prostaglandin E2 - Cayman Chemical [bioscience.co.uk]
Preparing 16-phenoxy tetranor Prostaglandin E2 for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and in vivo administration of 16-phenoxy tetranor Prostaglandin (B15479496) E2 (PGE2), a synthetic analog of Prostaglandin E2. This document is intended to guide researchers in designing and executing in vivo studies to evaluate the biological effects of this compound.
Compound Information
16-phenoxy tetranor Prostaglandin E2 is the free acid form of sulprostone (B1662612), a potent synthetic analog of PGE2.[1][2] It is a minor metabolite of sulprostone found in human plasma following parenteral administration.[1][2] Understanding its physicochemical properties is crucial for proper handling and formulation for in vivo experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 9-oxo-11α,15R-dihydroxy-16-phenoxy-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid |
| Synonyms | 16-phenoxy tetranor PGE2 |
| Molecular Formula | C₂₂H₂₈O₆ |
| Molecular Weight | 388.5 g/mol |
| CAS Number | 54382-74-0 |
| Appearance | Typically supplied as a solution in methyl acetate (B1210297) |
| Storage Temperature | -20°C |
| Stability | ≥ 2 years at -20°C in the supplied solvent |
| Solubility | DMF: 100 mg/mLDMSO: 100 mg/mLEthanol: 100 mg/mLPBS (pH 7.2): 0.8 mg/mL |
Biological Activity and Signaling Pathway
Prostaglandin E2 and its analogs exert their biological effects by binding to specific G protein-coupled receptors known as EP receptors. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, each linked to distinct intracellular signaling pathways. 16-phenoxy tetranor PGE2 is expected to primarily interact with EP2 and EP4 receptors, which are often associated with inflammatory and immunomodulatory responses.
Activation of EP2 and EP4 receptors typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). This signaling cascade can influence a variety of cellular processes, including gene expression, cell proliferation, and cytokine production.
Figure 1: Simplified signaling pathway of this compound via EP2/EP4 receptors.
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (B145695) (≥99.5%)
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated micropipettes and sterile, filtered pipette tips
Procedure:
-
Allow the vial of this compound (typically in methyl acetate) to equilibrate to room temperature before opening.
-
Under a gentle stream of inert gas (e.g., nitrogen or argon), evaporate the methyl acetate solvent.
-
Reconstitute the dried compound in a suitable organic solvent such as DMSO or ethanol to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles and protect from light.
-
Store the stock solution at -20°C.
Preparation of Dosing Solutions for In Vivo Administration
The choice of vehicle for in vivo administration is critical and depends on the route of administration and the required dose.
Table 2: Recommended Vehicles for Different Administration Routes
| Administration Route | Recommended Vehicle | Notes |
| Intravenous (IV) | Sterile Phosphate-Buffered Saline (PBS, pH 7.2) or 0.9% Saline. A small percentage of a co-solvent like ethanol or DMSO may be required for solubility. | The final concentration of the organic solvent should be minimized (typically <5% for ethanol and <1% for DMSO) to avoid toxicity. Prepare fresh on the day of use. Filter through a 0.22 µm sterile filter before injection. |
| Subcutaneous (SC) | Sterile PBS (pH 7.2), 0.9% Saline, or an emulsion (e.g., with sterile sesame oil). | For sustained release, an oil-based vehicle can be considered. Ensure the final formulation is sterile and biocompatible. |
| Intraperitoneal (IP) | Sterile PBS (pH 7.2) or 0.9% Saline. | Similar to IV administration, the use of co-solvents should be minimized. Ensure the solution is isotonic and at a physiological pH to minimize irritation. |
Protocol for Preparing a Dosing Solution (Example for IV administration):
-
Thaw an aliquot of the 10 mg/mL stock solution (in DMSO or ethanol) at room temperature.
-
Calculate the required volume of the stock solution based on the desired final concentration and the total volume of the dosing solution.
-
In a sterile tube, add the required volume of sterile PBS or saline.
-
While gently vortexing the PBS/saline, slowly add the calculated volume of the stock solution. This dropwise addition helps to prevent precipitation of the compound.
-
Visually inspect the solution for any precipitation. If precipitation occurs, a higher percentage of co-solvent or a different vehicle may be necessary.
-
Filter the final dosing solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Keep the dosing solution on ice and protected from light until administration. It is recommended to use the solution within a few hours of preparation.
In Vivo Administration
The following are general guidelines for the administration of this compound to rodents. All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
Table 3: General Dosing and Administration Guidelines for Rodents
| Parameter | Mice | Rats |
| Dosage Range | A starting dose-response study is recommended. Based on studies with other PGE2 analogs, a range of 0.01 - 1 mg/kg could be a starting point. | Similar to mice, a dose-finding study is crucial. A range of 0.01 - 3 mg/kg has been used for other PGE2 analogs. |
| Injection Volume (IV) | 5 - 10 mL/kg (typically via the tail vein) | 2.5 - 5 mL/kg (typically via the tail vein or a catheterized jugular vein) |
| Injection Volume (SC) | 5 - 10 mL/kg (typically in the scruff of the neck) | 5 - 10 mL/kg (typically in the scruff of the neck) |
| Injection Volume (IP) | 10 - 20 mL/kg | 5 - 10 mL/kg |
| Needle Size | 27-30 G for IV and SC; 25-27 G for IP | 25-27 G for IV and SC; 23-25 G for IP |
Experimental Workflow for a Pharmacodynamic Study:
Figure 2: General experimental workflow for an in vivo pharmacodynamic study.
Important Considerations
-
Dose-Response Studies: It is highly recommended to perform a pilot dose-response study to determine the optimal dose of this compound for the specific in vivo model and desired biological effect.
-
Vehicle Controls: Always include a vehicle control group in your experimental design to account for any effects of the solvent and administration procedure.
-
Stability in Dosing Solution: The stability of this compound in aqueous solutions at room temperature may be limited. Therefore, it is crucial to prepare dosing solutions fresh on the day of the experiment and keep them on ice until use.
-
Animal Welfare: Closely monitor animals for any adverse effects following administration. Prostaglandins can have potent physiological effects, and it is important to ensure the well-being of the animals throughout the study.
By following these guidelines and protocols, researchers can effectively prepare and administer this compound for in vivo studies, enabling a thorough investigation of its pharmacological properties.
References
Application Notes and Protocols for the Use of 16-phenoxy tetranor PGE2 in Uterine Smooth Muscle Contraction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-phenoxy tetranor Prostaglandin (B15479496) E2 (PGE2) is a potent synthetic analog of the naturally occurring prostaglandin E2. It is the principal active metabolite of sulprostone, a compound frequently used in obstetrics and gynecology to induce uterine contractions.[1][2] Understanding the mechanism and application of 16-phenoxy tetranor PGE2 is crucial for research into uterine physiology, pathophysiology, and the development of novel uterotonic and tocolytic drugs.
These application notes provide a comprehensive overview of the use of 16-phenoxy tetranor PGE2 in uterine smooth muscle contraction studies, including its mechanism of action, detailed experimental protocols, and expected outcomes.
Mechanism of Action
16-phenoxy tetranor PGE2 exerts its uterotonic effects by acting as a selective agonist at the prostaglandin E receptor subtypes EP1 and EP3. These G-protein coupled receptors are expressed on myometrial cells and mediate contractile signals through distinct downstream pathways.
-
EP1 Receptor Activation: The EP1 receptor is coupled to the Gq alpha subunit of the G protein. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a primary trigger for smooth muscle contraction.
-
EP3 Receptor Activation: The EP3 receptor is primarily coupled to the Gi alpha subunit of the G protein. Activation of the Gi pathway inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Since cAMP promotes smooth muscle relaxation, a reduction in its levels contributes to a contractile state.
The dual activation of these pathways results in a robust and sustained contraction of the uterine smooth muscle.
Signaling Pathway of 16-phenoxy tetranor PGE2 in Uterine Smooth Muscle
References
Application Notes and Protocols for In Vitro Investigation of Cervical Ripening with Prostaglandin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cervical ripening is a complex physiological process characterized by the softening, effacing, and dilating of the cervix, preparing it for labor and delivery. This process involves significant remodeling of the cervical extracellular matrix (ECM), primarily composed of collagen, glycosaminoglycans (GAGs), and proteoglycans. Prostaglandin (B15479496) analogs, such as Dinoprostone (PGE2) and Misoprostol (a PGE1 analog), are widely used pharmacologically to induce cervical ripening. Understanding the cellular and molecular mechanisms of these agents is crucial for developing safer and more effective therapies for labor induction.
These application notes provide detailed protocols for in vitro models of cervical ripening using primary human cervical fibroblasts. These models are instrumental in elucidating the effects of prostaglandin analogs on key events in cervical remodeling, including ECM degradation, inflammatory responses, and changes in gene and protein expression.
Core Mechanisms of Prostaglandin-Induced Cervical Ripening
Prostaglandins initiate cervical ripening through a cascade of events that mimic the natural process. The primary mechanisms include:
-
Inflammatory Cascade: Prostaglandins act as inflammatory mediators, recruiting immune cells such as neutrophils and macrophages to the cervical stroma. These cells release enzymes that contribute to ECM breakdown.
-
Extracellular Matrix Remodeling: Prostaglandins stimulate cervical fibroblasts to upregulate the expression and activity of matrix metalloproteinases (MMPs), such as MMP-1, MMP-2, and MMP-9. These enzymes are responsible for the degradation of collagen, the primary structural component of the cervix.
-
Glycosaminoglycan (GAG) and Proteoglycan Alterations: Prostaglandins increase the synthesis of hydrophilic GAGs, particularly hyaluronan. This leads to increased water content in the cervical stroma, contributing to its softening and distensibility.[1][2][3][4]
-
Induction of Key Enzymes: Prostaglandins can induce the expression of enzymes like cyclooxygenase-2 (COX-2), which is involved in the synthesis of more prostaglandins, creating a positive feedback loop that amplifies the ripening process.[5][6][7]
Prostaglandin Signaling Pathways
Prostaglandin E2 (PGE2) exerts its effects by binding to a family of G-protein coupled receptors known as EP receptors (EP1, EP2, EP3, and EP4). These receptors are coupled to different intracellular signaling pathways:
-
EP1: Coupled to Gq, its activation leads to an increase in intracellular calcium ([Ca²⁺]i) via the phospholipase C (PLC) pathway.
-
EP2 and EP4: Coupled to Gs, their activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) production.
-
EP3: Coupled to Gi, its activation inhibits adenylyl cyclase, decreasing cAMP production. It can also couple to Gq to increase [Ca²⁺]i.
Misoprostol, a PGE1 analog, has a high affinity for EP2 and EP3 receptors.[8]
Experimental Workflow for In Vitro Cervical Ripening Studies
The following diagram outlines a typical experimental workflow for investigating the effects of prostaglandin analogs on primary human cervical fibroblasts.
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies on the effects of prostaglandin analogs on cervical ripening markers.
Table 1: Effect of Prostaglandin Analogs on Glycosaminoglycan (GAG) and cAMP Production in Human Cervical Fibroblasts
| Parameter | Prostaglandin Analog | Concentration | Fold/Absolute Change | Reference |
| GAG Synthesis | Dinoprostone (PGE2) | 10⁻⁷ M | 21.6 ± 3.1 µ g/dish (vs. 12.0 ± 2.5 µ g/dish in control) | [9] |
| Dinoprostone (PGE2) | 10⁻¹² to 10⁻⁴ M | Dose-dependent increase in [³H]glucosamine uptake | [1] | |
| cAMP Production | Dinoprostone (PGE2) | 10⁻⁶ to 10⁻⁴ M | 3.4-fold increase (from 96.3 to 325 pmol/10⁶ cells) | [1] |
Table 2: Effect of Prostaglandin Analogs on Collagen Production and Gene Expression
| Parameter | Prostaglandin Analog | Concentration | Fold/Absolute Change | Cell Type | Reference |
| Net Collagen Production | Misoprostol (PGE1) | 0.25 µg/mL | ~50% reduction | Human Fetal Lung Fibroblasts | [10] |
| COX-2 Gene Expression | Dinoprostone (PGE2) | Not specified | 150.8 ± 43.18-fold increase in carcinoma vs. normal tissue | Human Cervical Tissue | [5] |
Table 3: Effect of Inflammatory Mediators on Prostaglandin and GAG Synthesis in Human Cervical Fibroblasts
| Parameter | Stimulus | Concentration | Fold Change | Reference |
| PGE2 Production | Interleukin-1β (IL-1β) | 1 ng/mL | 7.5-fold increase | [2] |
| GAG Synthesis | Interleukin-1β (IL-1β) | 1 ng/mL | 1.7-fold increase | [2] |
Detailed Experimental Protocols
Protocol 1: Primary Human Cervical Fibroblast Culture
-
Tissue Acquisition: Obtain human cervical biopsies with appropriate ethical approval and patient consent.
-
Fibroblast Isolation:
-
Wash the tissue biopsy in sterile phosphate-buffered saline (PBS).
-
Mince the tissue into small pieces (1-2 mm³).
-
Digest the tissue fragments with a solution of collagenase type I (e.g., 1 mg/mL) and dispase (e.g., 0.5 U/mL) in Dulbecco's Modified Eagle Medium (DMEM) for 1-2 hours at 37°C with gentle agitation.
-
Neutralize the enzyme activity with DMEM containing 10% fetal bovine serum (FBS).
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fibroblast growth medium (DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 2 mM L-glutamine).
-
-
Cell Culture:
-
Plate the cell suspension in a T25 culture flask and incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
Change the medium every 3-4 days.
-
Passage the cells when they reach 70-80% confluency using 0.05% trypsin-EDTA.
-
Use cells between passages 3 and 8 for experiments to avoid senescence.
-
Protocol 2: Treatment with Prostaglandin Analogs
-
Cell Seeding: Seed primary human cervical fibroblasts in appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays) at a density of 1.0-1.4 x 10⁴ cells/cm².
-
Cell Starvation: Once the cells reach 70-80% confluency, replace the growth medium with serum-free DMEM for 12-24 hours to synchronize the cells.
-
Treatment:
-
Prepare stock solutions of Dinoprostone and Misoprostol in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Dilute the stock solutions in serum-free DMEM to the desired final concentrations. Recommended concentration ranges for dose-response experiments are 10⁻¹² M to 10⁻⁵ M for Dinoprostone and 1 ng/mL to 10 µg/mL for Misoprostol.
-
Remove the starvation medium and add the medium containing the prostaglandin analogs or vehicle control.
-
Incubate for the desired time period (e.g., 6, 12, 24, or 48 hours).
-
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with random primers.
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix and gene-specific primers for target genes (e.g., MMP1, MMP2, MMP9, TIMP1, PTGS2 (COX-2), IL8) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Use a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Analyze the data using the 2-ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
-
Protocol 4: Gelatin Zymography for MMP Activity
-
Sample Preparation: Collect the cell culture supernatant after treatment. Centrifuge to remove cell debris.
-
Electrophoresis:
-
Mix the supernatant with non-reducing sample buffer.
-
Load the samples onto a 10% SDS-polyacrylamide gel co-polymerized with 1 mg/mL gelatin.
-
Run the gel at a constant voltage (e.g., 120 V) at 4°C.
-
-
Enzyme Renaturation and Development:
-
Wash the gel twice for 30 minutes in a renaturing buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5).
-
Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 1 µM ZnCl₂, and 1% Triton X-100) at 37°C for 16-24 hours.
-
-
Staining and Visualization:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour.
-
Destain the gel with a solution of 40% methanol (B129727) and 10% acetic acid.
-
Areas of gelatinase activity will appear as clear bands against a blue background. Quantify the band intensity using densitometry software.
-
Protocol 5: Hydroxyproline Assay for Collagen Degradation
-
Sample Preparation: Collect cell culture supernatants.
-
Acid Hydrolysis: Hydrolyze the samples in 6 M HCl at 110-120°C for 3-24 hours to liberate hydroxyproline from collagen.
-
Assay Procedure:
-
Use a commercial hydroxyproline assay kit or a manual method.
-
Briefly, the assay involves the oxidation of hydroxyproline with Chloramine-T, followed by a colorimetric reaction with p-dimethylaminobenzaldehyde (DMAB).
-
Read the absorbance at 550-560 nm.
-
Quantify the hydroxyproline concentration using a standard curve prepared with known concentrations of hydroxyproline.
-
Protocol 6: Enzyme-Linked Immunosorbent Assay (ELISA) for IL-8
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for human IL-8 overnight at 4°C.
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants and IL-8 standards to the wells and incubate for 2 hours at room temperature.
-
Detection:
-
Wash the plate and add a biotinylated detection antibody specific for human IL-8. Incubate for 1 hour.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.
-
-
Substrate Reaction and Measurement:
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution (e.g., 2 N H₂SO₄).
-
Read the absorbance at 450 nm.
-
Calculate the concentration of IL-8 in the samples based on the standard curve.
-
Protocol 7: Glycosaminoglycan (GAG) Quantification Assay
-
Sample Preparation: Collect cell culture supernatants.
-
Assay Procedure:
-
Use a commercial GAG assay kit, typically based on the binding of the dye 1,9-dimethylmethylene blue (DMMB) to sulfated GAGs.
-
Mix the sample with the DMMB dye reagent.
-
Measure the absorbance at a wavelength specified by the kit (usually around 525 nm).
-
Quantify the GAG concentration using a standard curve prepared with chondroitin (B13769445) sulfate.
-
Conclusion
The in vitro models and protocols described in these application notes provide a robust framework for investigating the mechanisms of prostaglandin analog-induced cervical ripening. By employing these methods, researchers can gain valuable insights into the complex interplay of cellular and molecular events that govern this critical physiological process, ultimately contributing to the development of improved clinical strategies for labor induction.
References
- 1. Synthesis of glycosaminoglycans by human cervical fibroblasts in culture: effects of prostaglandin E2 and cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Effects of progesterone on prostaglandin E(2)-induced changes in glycosaminoglycan synthesis by human cervical fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulation by prostaglandin F2alpha of acidic glycosaminoglycan production in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The Expression of Cyclooxygenase-2 in Cervical Intraepithelial Neoplasia and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of cyclooxygenase-2 in cervical cancer is associated with lymphovascular invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Insights for Cervical Ripening and Labor Induction Using Prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of sulfated glycosaminoglycan production by prostaglandin E2 in cultured lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of prostaglandin E1 on collagen production and degradation in human fetal lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 16-phenoxy tetranor PGE2 as a Tool for Studying EP3 Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-phenoxy tetranor Prostaglandin (B15479496) E2 (PGE2) is a potent and selective agonist for the E prostanoid receptor 3 (EP3). It is the free acid form of sulprostone, which is hydrolyzed from its methylsulfonamide bond.[1] As a stable analog of PGE2, 16-phenoxy tetranor PGE2 serves as a valuable pharmacological tool for elucidating the diverse physiological and pathophysiological roles of the EP3 receptor. This document provides detailed application notes and experimental protocols for utilizing 16-phenoxy tetranor PGE2 to investigate EP3 receptor signaling and function.
The EP3 receptor is a G protein-coupled receptor (GPCR) that mediates a wide range of biological effects, including the regulation of smooth muscle contraction, platelet aggregation, neurotransmission, and gastric acid secretion.[2] Its signaling is complex, primarily coupling to the inhibitory G protein (Gi) to decrease intracellular cyclic AMP (cAMP) levels. However, it can also couple to Gq to increase intracellular calcium ([Ca2+]i) and to G12/13 to activate the Rho signaling pathway.[3] The diverse signaling capacities of the EP3 receptor underscore the importance of selective agonists like 16-phenoxy tetranor PGE2 in dissecting its specific functions.
Data Presentation
Ligand Binding Affinity and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of 16-phenoxy tetranor PGE2 and its parent compound, sulprostone, at various prostanoid receptors. This data highlights the selectivity of these compounds for the EP3 receptor.
Table 1: Binding Affinity (Ki) of Sulprostone at Prostanoid Receptors
| Receptor | Ki (nM) | Species | Reference |
| EP1 | 21 | Human | [4] |
| EP3 | 0.6 | Human | [4] |
| EP1 | 14-36 | Mouse | [5] |
| EP3 | 0.6-3.7 | Mouse | [5] |
Table 2: Functional Potency (EC50/IC50) of 16-phenoxy tetranor PGE2 and Sulprostone
| Compound | Assay | Receptor | Cell Line | Potency (nM) | Reference |
| 16-phenoxy tetranor PGE2 | Calcium Mobilization (EC50) | Human EP3 | CHO | 0.89 | [6] |
| 16-phenoxy tetranor PGE2 | Calcium Mobilization (EC50) | Human FP | CHO | 16 | [6] |
| Sulprostone | cAMP Inhibition (IC50) | Human EP3I | CHO-K1 | 0.2 | [7] |
| Sulprostone | cAMP Inhibition (IC50) | Human EP3II | CHO-K1 | 0.15 | [7] |
| Sulprostone | CRE Reporter Assay (EC50) | Rabbit EP3 | HEK293 | 12.1 | [8] |
Signaling Pathways
The activation of the EP3 receptor by 16-phenoxy tetranor PGE2 can initiate multiple downstream signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase through Gi, leading to decreased cAMP levels. Additionally, EP3 receptor activation can lead to an increase in intracellular calcium via Gq and activation of the Rho pathway through G12/13.
Experimental Protocols
Radioligand Binding Assay
This protocol determines the binding affinity of 16-phenoxy tetranor PGE2 for the EP3 receptor by measuring its ability to compete with a radiolabeled ligand.
References
- 1. caymanchem.com [caymanchem.com]
- 2. What are EP3 agonists and how do they work? [synapse.patsnap.com]
- 3. The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulprostone | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 5. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Constitutive activity of human prostaglandin E receptor EP3 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extracellular Loop II Modulates GTP Sensitivity of the Prostaglandin EP3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Solubility of 16-phenoxy tetranor Prostaglandin E2 in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and handling of 16-phenoxy tetranor Prostaglandin E₂ in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of 16-phenoxy tetranor Prostaglandin E₂ in common solvents?
A1: 16-phenoxy tetranor Prostaglandin E₂ exhibits high solubility in organic solvents and limited solubility in aqueous solutions. The approximate solubilities are detailed in the table below.
Q2: How should I prepare an aqueous working solution of 16-phenoxy tetranor Prostaglandin E₂?
A2: Due to its limited aqueous solubility, the recommended method is to first dissolve 16-phenoxy tetranor Prostaglandin E₂ in a water-miscible organic solvent, such as ethanol (B145695) or DMSO, to create a concentrated stock solution. This stock solution can then be serially diluted with the aqueous buffer of your choice to the desired final concentration. For detailed steps, please refer to the Experimental Protocols section.
Q3: My 16-phenoxy tetranor Prostaglandin E₂ precipitated out of solution after I diluted my organic stock in an aqueous buffer. What should I do?
A3: Precipitation upon dilution into an aqueous buffer is a common issue. Please refer to the Troubleshooting Guide for detailed steps on how to address this.
Q4: How stable is 16-phenoxy tetranor Prostaglandin E₂ in aqueous solutions?
A4: Aqueous solutions of prostaglandins (B1171923) are generally not stable for long-term storage. It is recommended to prepare fresh aqueous solutions daily and avoid storing them for more than 24 hours.[1] The stability of the parent compound, Prostaglandin E₂, is pH-dependent, with decreased stability at higher pH values.[2]
Q5: Can I prepare an aqueous solution of 16-phenoxy tetranor Prostaglandin E₂ without using an organic solvent?
A5: While it is more challenging, it is possible to prepare organic solvent-free aqueous solutions. This involves directly dissolving the compound in the aqueous buffer with prolonged agitation or brief sonication.[2] However, achieving high concentrations with this method may be difficult.
Data Presentation
Table 1: Solubility of 16-phenoxy tetranor Prostaglandin E₂
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | 100 mg/mL[3] |
| Dimethyl sulfoxide (B87167) (DMSO) | 100 mg/mL[3] |
| Ethanol | 100 mg/mL[3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.8 mg/mL[3] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution from an Organic Stock
This protocol describes the standard method for preparing aqueous solutions of 16-phenoxy tetranor Prostaglandin E₂.
-
Prepare a Concentrated Stock Solution:
-
Dissolve the 16-phenoxy tetranor Prostaglandin E₂ in a water-miscible organic solvent such as ethanol or DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of the compound in 1 mL of the chosen solvent.
-
Ensure the compound is completely dissolved by gentle vortexing or swirling.
-
-
Prepare the Aqueous Working Solution:
-
Serially dilute the organic stock solution with your desired aqueous buffer (e.g., PBS, Tris buffer) to the final working concentration.
-
It is crucial to add the stock solution to the buffer in a stepwise manner while gently mixing to prevent precipitation.
-
Ensure the final concentration of the organic solvent in your working solution is minimal, as it may have physiological effects.[1]
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of organic stock into aqueous buffer | The aqueous solubility limit has been exceeded. The rate of addition of the stock solution was too fast. | 1. Try preparing a more dilute working solution. 2. Add the organic stock solution to the aqueous buffer very slowly and with continuous gentle mixing. 3. Consider using a buffer with a pH above 6, as the solubility of Prostaglandin E₂ is known to increase at higher pH.[2] 4. If a precipitate forms, gentle shaking or brief sonication may help to redissolve it.[2] |
| Compound appears to be unstable in the aqueous solution | Prostaglandins can be unstable in aqueous solutions, especially at high pH. | 1. Prepare fresh aqueous solutions for each experiment and use them on the same day.[1] 2. Store stock solutions in an organic solvent at -20°C for long-term stability. 3. Avoid repeated freeze-thaw cycles of aqueous solutions. |
| Inconsistent experimental results | Incomplete dissolution of the compound. Degradation of the compound in solution. Inaccurate concentration of the working solution. | 1. Ensure the compound is fully dissolved in the initial organic stock solution before proceeding with dilutions. 2. Always use freshly prepared aqueous solutions. 3. Verify the concentration of your stock solution if possible. |
Mandatory Visualization
Prostaglandin E₂ Signaling Pathway
16-phenoxy tetranor Prostaglandin E₂ is an analog of Prostaglandin E₂ (PGE₂) and is expected to act on the same receptors. PGE₂ exerts its effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. The activation of these receptors triggers different intracellular signaling cascades.
References
Stability of 16-phenoxy tetranor PGE2 in cell culture media
Welcome to the technical support center for 16-phenoxy tetranor PGE2. This guide provides detailed information, troubleshooting advice, and answers to frequently asked questions for researchers, scientists, and drug development professionals using this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is 16-phenoxy tetranor PGE2 and how should it be stored?
A1: 16-phenoxy tetranor PGE2 is a synthetic analog of Prostaglandin (B15479496) E2 (PGE2).[1][2] It is the free acid form of sulprostone (B1662612), which is created by the hydrolysis of the methylsulfonamide bond, and it has been identified as a minor metabolite of sulprostone in human plasma.[3][4] For long-term storage, the solid compound should be kept at -20°C, where it is stable for at least two years.[3]
Q2: How do I prepare a stock solution of 16-phenoxy tetranor PGE2?
A2: It is recommended to first dissolve the compound in an organic solvent before preparing aqueous solutions. 16-phenoxy tetranor PGE2 is highly soluble in DMSO and ethanol (B145695) (100 mg/ml).[3] Prepare a high-concentration stock solution in one of these solvents and store it in aliquots at -20°C to minimize freeze-thaw cycles.[5] For cell culture use, this stock solution can then be diluted into your sterile medium immediately before the experiment.[5]
Q3: What is the stability of 16-phenoxy tetranor PGE2 in cell culture media?
Q4: My experiment is yielding inconsistent results. What should I troubleshoot?
A4: Inconsistent results can arise from several factors related to the compound's stability and handling.
-
Compound Degradation: As discussed, the compound may be degrading in your culture medium. Try reducing the incubation time or replenishing the medium more frequently.
-
Stock Solution Integrity: Ensure your stock solution has not undergone multiple freeze-thaw cycles.[5] If the stock is old, consider preparing a fresh one.
-
Precipitation: When diluting the organic stock solution into aqueous culture medium, the compound may precipitate if the final concentration is too high or if it is not mixed thoroughly. Visually inspect the medium for any precipitate after dilution.[6]
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture is low (typically <0.1%) to avoid solvent-induced cell toxicity.[5]
Quantitative Data Summary
The stability of 16-phenoxy tetranor PGE2 is likely influenced by the same factors as PGE2, particularly pH. The following tables provide relevant data on the solubility of the target compound and the pH-dependent stability of PGE2 as a reference.
Table 1: Solubility of 16-phenoxy tetranor PGE2
| Solvent | Approximate Solubility |
|---|---|
| DMSO | 100 mg/ml |
| Ethanol | 100 mg/ml |
| DMF | 100 mg/ml |
| PBS (pH 7.2) | 0.8 mg/ml |
Data sourced from Cayman Chemical.[3]
Table 2: Aqueous Stability of Prostaglandin E2 (PGE2) at 25°C
| pH | Time for 10% Potency Loss |
|---|---|
| 3.0 - 4.0 | 133 hours |
| 6.0 | 53 hours |
| 8.0 | 42 hours |
| 9.0 | 4.2 hours |
| 10.0 | 0.42 hours (25 mins) |
This data for PGE2 is provided as an estimate for its analog. Stability should be empirically determined for 16-phenoxy tetranor PGE2. Data sourced from Sigma-Aldrich.[6]
Experimental Protocols & Visual Guides
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare a sterile, usable solution of 16-phenoxy tetranor PGE2 for cell culture experiments.
Materials:
-
16-phenoxy tetranor PGE2 (solid)
-
Anhydrous DMSO or absolute ethanol
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium
-
Calibrated pipettes
Procedure:
-
Stock Solution (e.g., 10 mM):
-
Allow the vial of solid 16-phenoxy tetranor PGE2 (Formula Weight: 388.5 g/mol ) to equilibrate to room temperature before opening.
-
Aseptically add the appropriate volume of anhydrous DMSO or absolute ethanol to create a high-concentration stock solution (e.g., for 1 mg of solid, add 257.4 µL of solvent to make a 10 mM stock).
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store aliquots at -20°C.[5]
-
-
Working Solution:
-
On the day of the experiment, thaw one aliquot of the stock solution.
-
Dilute the stock solution directly into pre-warmed, sterile cell culture medium to achieve the desired final concentration. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).
-
Mix thoroughly by gentle inversion or pipetting. Do not vortex, as this can cause protein denaturation in serum-containing media.
-
Add the final working solution to your cell cultures immediately.
-
Notes:
-
The final concentration of DMSO or ethanol in the culture should be kept below 0.1% to prevent cytotoxicity.[5]
-
Due to limited stability in aqueous media, it is best practice to prepare the working solution fresh for each use.[5]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the primary signaling pathway for PGE2 analogs and a recommended experimental workflow.
Caption: Simplified signaling cascade for EP2/EP4 receptors activated by PGE2 analogs.
Caption: Recommended workflow for using 16-phenoxy tetranor PGE2 in cell culture.
Caption: Troubleshooting flowchart for unexpected experimental results.
References
- 1. Intravenous prostaglandin E2 and 16-phenoxy prostaglandin E2 methyl sulfonylamide for induction of fetal death in utero - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experience with 16-phenoxy-omega-tetranor-PGE2-methylsulfonamide (sulprostone) for termination of second trimester pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Optimizing concentration of 16-phenoxy tetranor PGE2 for in vitro experiments
Welcome to the technical support center for 16-phenoxy tetranor PGE2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this prostaglandin (B15479496) E2 analogue in in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is 16-phenoxy tetranor PGE2 and what is its mechanism of action?
16-phenoxy tetranor PGE2 is a synthetic analogue of prostaglandin E2 (PGE2). It is the free acid form of sulprostone.[1][2] Like other PGE2 analogues, it exerts its effects by binding to and activating prostaglandin E receptors (EP receptors), which are a class of G-protein coupled receptors. Specifically, it is known to be an agonist for the EP1 and EP3 receptor subtypes.[3][4] Activation of these receptors initiates downstream signaling cascades that can lead to various cellular responses, including modulation of intracellular calcium levels and cyclic AMP (cAMP) production.[4]
Q2: What is a recommended starting concentration for in vitro experiments?
The optimal concentration of 16-phenoxy tetranor PGE2 will vary depending on the cell type and the specific assay being performed. Based on in vitro studies with PGE2 and its analogues, a broad concentration range of 0.1 nM to 10 µM can be considered for initial screening experiments.[5][6] For example, biological effects of PGE2 have been observed at concentrations as low as 10⁻¹⁰ M (0.1 nM) in human erythrocytes and 10⁻⁸ M (10 nM) for stimulating IL-6 production.[2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of 16-phenoxy tetranor PGE2?
16-phenoxy tetranor PGE2 is typically supplied as a solution in methyl acetate. For cell culture experiments, it is recommended to prepare a concentrated stock solution in an organic solvent such as ethanol (B145695) or DMSO, which can then be further diluted in your aqueous culture medium. Please refer to the detailed protocol for preparing a stock solution in the "Experimental Protocols" section below.
Q4: What are the known signaling pathways activated by 16-phenoxy tetranor PGE2?
As an EP1/EP3 receptor agonist, 16-phenoxy tetranor PGE2 is expected to activate signaling pathways downstream of these receptors. Activation of the EP1 receptor is generally coupled to the Gq protein, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium. The EP3 receptor can couple to Gi, which inhibits adenylyl cyclase and decreases intracellular cAMP levels. A simplified diagram of this signaling pathway is provided in the "Signaling Pathway" section.
Data Presentation
Table 1: Recommended Concentration Ranges for Initial In Vitro Experiments
| Compound | Cell Type/Assay | Effective Concentration Range | Reference |
| Prostaglandin E2 | Human Erythrocytes | 10⁻¹⁰ M (0.1 nM) | [2] |
| Prostaglandin E2 | Neonatal Mouse Parietal Bones (IL-6 production) | 10⁻⁸ M (10 nM) | [2] |
| Prostaglandin E2 | Rat Primary Neuron-Glia Cultures (Neuroprotection) | 0.1 nM - 10 nM | [5] |
| Prostaglandin E2 | Cultured Rat Müller Cells (VEGF and bFGF mRNA expression) | 10 µM | [6] |
| 16-phenoxy tetranor PGE2 | General Recommendation for Initial Screening | 0.1 nM - 10 µM | Inferred from PGE2 data |
Experimental Protocols
Protocol 1: Preparation of 16-phenoxy tetranor PGE2 Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution in ethanol, which can be further diluted for use in cell culture.
Materials:
-
16-phenoxy tetranor PGE2 (as supplied)
-
Anhydrous ethanol
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
Procedure:
-
If your 16-phenoxy tetranor PGE2 is in a solvent like methyl acetate, carefully evaporate the solvent under a gentle stream of nitrogen.
-
Add a sufficient volume of anhydrous ethanol to the vial to create a 1 mg/mL stock solution. For example, to a 1 mg vial, add 1 mL of ethanol.
-
Gently rotate the vial until the compound is completely dissolved. Avoid vigorous shaking.
-
For cell culture experiments, this stock solution must be further diluted in a sterile aqueous medium. For example, to prepare a 10 µM working solution from a 1 mg/mL stock (Molecular Weight: 388.5 g/mol ), you would perform a serial dilution.
-
It is recommended to prepare fresh dilutions for each experiment from the frozen stock. Store the ethanol stock solution in tightly sealed aliquots at -20°C for up to one month.
Mandatory Visualizations
Signaling Pathway
Caption: Simplified signaling of 16-phenoxy tetranor PGE2 via EP1 and EP3 receptors.
Experimental Workflow
Caption: A general workflow for using 16-phenoxy tetranor PGE2 in cell culture.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect | Concentration too low: The concentration of 16-phenoxy tetranor PGE2 may be below the effective range for your cell type. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 100 µM). |
| Compound degradation: Prostaglandins can be unstable in aqueous solutions, especially at certain pH values. | Prepare fresh dilutions from a frozen stock solution immediately before each experiment. Ensure the pH of your culture medium is stable. | |
| Incorrect receptor expression: The target cells may not express EP1 or EP3 receptors. | Verify the expression of EP1 and EP3 receptors in your cell line using techniques like qPCR or Western blotting. | |
| High cell death/cytotoxicity | Concentration too high: High concentrations of prostaglandin analogues can sometimes inhibit cell proliferation or induce cytotoxicity.[7] | Reduce the concentration of 16-phenoxy tetranor PGE2. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range. |
| Solvent toxicity: The concentration of the organic solvent (e.g., ethanol, DMSO) in the final culture medium may be too high. | Ensure the final concentration of the organic solvent in the cell culture medium is non-toxic (typically <0.1%). | |
| Inconsistent results | Variability in stock solution: Inconsistent preparation or storage of the stock solution can lead to variability. | Prepare a large batch of stock solution, aliquot it, and store it at -20°C. Use a fresh aliquot for each experiment. |
| Cell passage number: The responsiveness of cells can change with increasing passage number. | Use cells within a consistent and low passage number range for all experiments. |
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Prostaglandin E2 syntheticNo,powder,BioReagent,cellculture 363-24-6 [sigmaaldrich.com]
- 3. Prostaglandin E2 (PGE2) suppresses natural killer cell function primarily through the PGE2 receptor EP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Sulprostone? [synapse.patsnap.com]
- 5. Physiological concentration of prostaglandin E2 exerts anti-inflammatory effects by inhibiting microglial production of superoxide through a novel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2 induces vascular endothelial growth factor and basic fibroblast growth factor mRNA expression in cultured rat Müller cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of prostaglandin analogues on epithelial cell proliferation and xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Prostaglandin E2 (PGE2) Analog Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with prostaglandin (B15479496) E2 (PGE2) and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when preparing and storing PGE2 analog solutions?
A1: The stability of PGE2 and its analogs is paramount for reproducible experimental results. Key factors include:
-
Solvent Choice: PGE2 is sparingly soluble in water but freely soluble in organic solvents like ethanol (B145695), DMSO, and dimethylformamide (DMF), with a solubility of approximately 100 mg/mL in these organic solvents.[1] For cell culture experiments, a common practice is to prepare a concentrated stock solution in an organic solvent and then make further dilutions in aqueous buffers or cell culture media.[1][2]
-
pH: PGE2 is unstable in basic solutions (pH > 7.4), where it can degrade to PGA and PGB compounds.[3] Acidic conditions (pH 3-4) promote greater stability in aqueous solutions.[2]
-
Temperature: Stock solutions in organic solvents are stable for at least one month when stored at -20°C.[3] Aqueous solutions are less stable and should ideally be prepared fresh.[1][3] If storage of aqueous solutions is necessary, they should be kept at 2-8°C and protected from light.[2] Repeated freeze-thaw cycles of aqueous aliquots should be avoided as PGE2 may precipitate.[2]
-
Light: PGE2 solutions should be protected from light to prevent degradation.[2]
Q2: I am observing high variability in my results between experiments. What are the likely causes?
A2: Inconsistent results in PGE2 analog experiments can stem from several sources:
-
Inconsistent Solution Preparation: Ensure that stock solutions and dilutions are prepared identically for each experiment. This includes using the same solvent, performing serial dilutions accurately, and vortexing thoroughly.
-
Degradation of PGE2 Analog: As mentioned in Q1, improper storage and handling can lead to degradation. Prepare fresh dilutions from a properly stored stock for each experiment.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and serum concentration in the media can all affect cellular responses to PGE2 analogs. Maintain consistent cell culture practices.
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability. Ensure pipettes are calibrated and use proper pipetting techniques.
-
Incubation Times and Temperatures: Adhere strictly to the incubation times and temperatures specified in your protocol. Even minor deviations can alter results, particularly in enzyme-based assays like ELISAs.
Q3: What are the different Prostaglandin E2 (EP) receptors, and how do their signaling pathways differ?
A3: PGE2 exerts its effects through four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. Their signaling pathways are summarized below:
-
EP1 Receptor: Couples to Gq/11, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium ([Ca2+]i) and activates protein kinase C (PKC).
-
EP2 Receptor: Couples to Gs, activating adenylyl cyclase (AC) to increase intracellular cyclic AMP (cAMP) levels, which then activates protein kinase A (PKA).
-
EP3 Receptor: Primarily couples to Gi, which inhibits adenylyl cyclase and decreases intracellular cAMP levels. Multiple splice variants of EP3 exist, which can lead to coupling with other G proteins and more complex signaling.
-
EP4 Receptor: Similar to EP2, it couples to Gs to increase cAMP levels. However, it can also signal through a separate pathway involving phosphatidylinositol 3-kinase (PI3K).
Below is a diagram illustrating the primary signaling pathways of the EP receptors.
PGE2 Receptor Signaling Pathways
Q4: Can the solvent used to dissolve the PGE2 analog affect my cell-based assays?
A4: Yes, the vehicle (solvent) can have significant effects. Most PGE2 analogs are dissolved in organic solvents like ethanol or DMSO. At high concentrations, these solvents can be toxic to cells, affecting viability and altering cellular responses. It is crucial to:
-
Run a Vehicle Control: Always include a control group that is treated with the same concentration of the vehicle as the highest concentration of your PGE2 analog. This allows you to distinguish the effects of the analog from the effects of the solvent.
-
Minimize Final Solvent Concentration: Keep the final concentration of the organic solvent in your cell culture medium as low as possible, typically below 0.1% to 0.5%, depending on the cell line and the solvent.
Q5: Are there known off-target effects for PGE2 analogs?
A5: While many PGE2 analogs are designed to be selective for specific EP receptors, off-target effects can occur, especially at higher concentrations.[4] Some analogs may bind to other prostanoid receptors (e.g., DP, FP, IP, TP) or other unrelated receptors. It is advisable to:
-
Consult the Literature: Review the pharmacological profile of the specific analog you are using.
-
Use Selective Antagonists: To confirm that the observed effect is mediated by a specific EP receptor, use a selective antagonist for that receptor.
-
Consider Knockout/Knockdown Models: If available, using cell lines or animal models where specific EP receptors have been knocked out or knocked down can provide definitive evidence of on-target effects.
Troubleshooting Guides
Guide 1: Competitive ELISA for PGE2
Problem: High Background
-
Possible Cause: Insufficient washing.
-
Possible Cause: Non-specific binding of antibodies.
-
Solution: Ensure that the blocking step is performed correctly with the recommended blocking buffer and for the specified duration. You may need to optimize the blocking buffer composition or concentration.
-
-
Possible Cause: Contaminated reagents or buffers.
-
Solution: Use fresh, sterile buffers and reagents. Avoid cross-contamination between wells by using fresh pipette tips for each standard and sample.[5]
-
-
Possible Cause: Over-development of the substrate.
-
Solution: Reduce the substrate incubation time or dilute the detection antibody-enzyme conjugate. Read the plate immediately after adding the stop solution.[7]
-
Problem: Low Signal or Poor Sensitivity
-
Possible Cause: Degraded PGE2 standard or sample.
-
Solution: Aliquot the PGE2 standard upon receipt and avoid repeated freeze-thaw cycles. Ensure samples have been stored properly at -80°C and protected from degradation.[5] Prepare fresh standard dilutions for each assay.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Ensure that all incubation steps are carried out for the full recommended time and at the correct temperature.[6]
-
-
Possible Cause: Incorrect wavelength reading.
-
Solution: Verify that the microplate reader is set to the correct wavelength as specified in the ELISA kit protocol.
-
Problem: Poor Standard Curve
-
Possible Cause: Inaccurate serial dilutions.
-
Solution: Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare fresh dilutions for every assay.[6]
-
-
Possible Cause: Improper reconstitution of the standard.
-
Solution: Ensure the lyophilized standard is fully dissolved in the correct volume of the recommended diluent.
-
-
Possible Cause: Matrix effects.
-
Solution: If you are analyzing complex samples like serum or cell culture media, the sample matrix may interfere with the assay. Dilute your samples in the assay buffer provided with the kit or use the same matrix to prepare your standard curve (e.g., use cell culture media to dilute the standards if you are analyzing supernatants).[5]
-
Guide 2: Cell-Based Assays
Problem: No or Weak Cellular Response
-
Possible Cause: Low receptor expression.
-
Solution: Confirm that your cell line expresses the target EP receptor at a sufficient level. You can do this via RT-qPCR, western blot, or by using a positive control agonist known to elicit a strong response in that cell line.
-
-
Possible Cause: PGE2 analog is inactive or degraded.
-
Solution: Prepare fresh solutions of your PGE2 analog from a properly stored stock. Test the activity of your analog in a well-characterized positive control cell line if possible.
-
-
Possible Cause: Cell health is compromised.
-
Solution: Ensure cells are healthy, within a low passage number, and not overly confluent. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel.
-
-
Possible Cause: Desensitization of receptors.
-
Solution: Prolonged exposure to an agonist can lead to receptor desensitization. Consider shorter treatment times or a washout period before stimulation.
-
Problem: High Cell Death or Toxicity
-
Possible Cause: High concentration of the PGE2 analog.
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration range for your analog in your specific cell line.
-
-
Possible Cause: Vehicle toxicity.
-
Solution: As mentioned in the FAQs, high concentrations of solvents like DMSO or ethanol can be toxic. Run a vehicle control and keep the final solvent concentration as low as possible.
-
-
Possible Cause: Contamination of cell culture.
-
Solution: Regularly check your cell cultures for signs of bacterial or fungal contamination.
-
Quantitative Data
Table 1: Stability of Prostaglandin E2 in Aqueous Solution at 25°C
| pH | Time for 10% Loss (Hours) |
| 3-4 | 133 |
| 6 | 53 |
| 8 | 42 |
| 9 | 4.2 |
| 10 | 0.42 (25 minutes) |
| (Data sourced from Sigma-Aldrich product information sheet for PGE2)[2] |
Table 2: Solubility of Prostaglandin E2
| Solvent | Approximate Solubility |
| Ethanol | 100 mg/mL |
| DMSO | 100 mg/mL |
| Dimethylformamide (DMF) | 100 mg/mL |
| PBS (pH 7.2) | 5 mg/mL |
| (Data sourced from Cayman Chemical product information sheet for PGE2)[1] |
Table 3: Binding Affinities (Ki in µM) of PGE2 and EP Receptor Agonists
| Compound | EP1 | EP2 | EP3 | EP4 |
| PGE2 | 0.018 | 0.038 | 0.005 | 0.0031 |
| EP1 Agonist (ONO-DI-004) | 0.15 | >10 | >10 | >10 |
| EP2 Agonist (ONO-AE1-259) | >10 | 0.003 | 3.7 | 2.1 |
| EP3 Agonist (ONO-AE-248) | >10 | 3.7 | 0.0075 | 4.2 |
| EP4 Agonist (ONO-AE1-329) | >10 | 2.1 | 1.2 | 0.0097 |
| (Data from a study using CHO cells expressing the respective EP receptors)[8] |
Table 4: EC50 Values of PGE2 and an EP2 Agonist in Human Neutrophils
| Compound | EC50 for Chemotaxis Inhibition (nM) |
| PGE2 | 90 ± 24.5 |
| Butaprost (EP2 Agonist) | 106.4 ± 63 |
| (Data from a study on FMLP-stimulated human neutrophils)[9] |
Experimental Protocols
Protocol 1: Competitive ELISA for PGE2 Quantification
This protocol provides a general workflow for a competitive ELISA. Always refer to the specific instructions provided with your ELISA kit.
Workflow Diagram:
Competitive ELISA Workflow
Methodology:
-
Reagent Preparation: Prepare all reagents, including standards, samples, and wash buffers, according to the kit manufacturer's instructions. Bring all components to room temperature before use.[10]
-
Standard and Sample Addition: Add your standards and samples in duplicate to the appropriate wells of the microplate, which has been pre-coated with an antibody.[11]
-
Competitive Reaction: Immediately add the PGE2-enzyme conjugate to each well. This initiates a competitive binding reaction between the PGE2 in your sample/standard and the labeled PGE2 for the limited antibody binding sites.[11]
-
Incubation: Cover the plate and incubate for the time and temperature specified in the protocol (e.g., 2 hours at room temperature on a shaker).[12]
-
Washing: After incubation, wash the plate multiple times with the provided wash buffer to remove any unbound reagents. Complete removal of liquid at each step is crucial for good performance.[10][13]
-
Substrate Addition: Add the substrate solution to each well. The enzyme on the bound conjugate will convert the substrate, leading to a color change.
-
Development: Incubate the plate for a specific period (e.g., 15-30 minutes) at room temperature, protected from light, to allow for color development.[10] The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The color will typically change from blue to yellow.[10]
-
Measurement: Read the absorbance of each well using a microplate reader set to the appropriate wavelength (usually 450 nm).[10]
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of PGE2 in your samples.
Protocol 2: Measurement of PGE2-Induced cAMP Accumulation
This protocol outlines a general procedure for measuring changes in intracellular cAMP levels in response to PGE2 analog stimulation.
Methodology:
-
Cell Seeding: Seed cells that endogenously or exogenously express the EP receptor of interest (EP2 or EP4) into a multi-well plate (e.g., 96-well). Allow the cells to adhere and grow to the desired confluency (typically 80-90%).
-
Cell Starvation (Optional): In some cases, serum-starving the cells for a few hours to overnight can reduce basal signaling and improve the signal-to-noise ratio.
-
Pre-treatment with Phosphodiesterase (PDE) Inhibitor: To prevent the degradation of newly synthesized cAMP, pre-treat the cells with a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), for about 30 minutes before adding the PGE2 analog.
-
Stimulation: Add varying concentrations of your PGE2 analog to the wells to stimulate the cells. Include a vehicle control and a positive control (e.g., Forskolin, a direct activator of adenylyl cyclase). Incubate for a short period, typically 15-30 minutes at 37°C.[7]
-
Cell Lysis: After stimulation, remove the medium and lyse the cells using the lysis buffer provided with your cAMP assay kit. This step releases the intracellular cAMP.
-
cAMP Quantification: Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit. These are often competitive immunoassays (ELISA) or assays based on fluorescence resonance energy transfer (FRET). Follow the manufacturer's protocol for the chosen kit.
-
Data Analysis: Plot the measured cAMP levels against the concentration of the PGE2 analog to generate a dose-response curve and determine the EC50 value.
Protocol 3: Measurement of PGE2-Induced Intracellular Calcium ([Ca2+]i) Mobilization
This protocol describes a general method for measuring changes in intracellular calcium in response to PGE2 analogs that signal through the EP1 receptor.
Methodology:
-
Cell Seeding: Plate cells expressing the EP1 receptor onto a black, clear-bottom 96-well plate suitable for fluorescence measurements.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the dye manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Washing: After loading, gently wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove any extracellular dye.
-
Baseline Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence for a short period before adding the stimulus.
-
Stimulation: Using the plate reader's injection system, add the PGE2 analog (or a specific EP1 agonist) to the wells while continuously recording the fluorescence.
-
Data Recording: Continue to record the fluorescence signal for several minutes after stimulation to capture the full calcium transient (the rapid increase and subsequent decrease in fluorescence).
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The peak fluorescence intensity after stimulation is typically used to quantify the response. Plot the peak response against the agonist concentration to generate a dose-response curve.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mpbio.com [mpbio.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. assaygenie.com [assaygenie.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. elkbiotech.com [elkbiotech.com]
Avoiding off-target effects of synthetic prostaglandin analogs
<_ _>
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and avoiding the off-target effects of synthetic prostaglandin (B15479496) analogs in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My cell-based assay is showing an unexpected response to a synthetic prostaglandin analog. How can I determine if this is an off-target effect?
A1: An unexpected response could indeed be an off-target effect. Prostaglandin analogs can exhibit promiscuous cross-reactivity with other prostanoid receptors.[1] To investigate this, a systematic approach is recommended:
-
Confirm Target Receptor Expression: First, verify that your cell line expresses the intended (on-target) receptor at sufficient levels. Use techniques like RT-qPCR or Western blot.
-
Conduct a Receptor Panel Screen: Test your analog against a panel of known prostanoid receptors (e.g., DP, EP1-4, FP, IP, TP).[2][3] This can be done using radioligand binding assays or functional assays in cell lines engineered to express single receptor subtypes. An off-target effect is likely if your analog shows high affinity or potency at a receptor other than the intended one.
-
Use a Selective Antagonist: Pre-treat your cells with a selective antagonist for the suspected off-target receptor before adding your prostaglandin analog. If the unexpected response is diminished or abolished, it strongly suggests an off-target interaction.
-
Vary Analog Concentration: Off-target effects are often more pronounced at higher concentrations. Perform a dose-response curve. If the unexpected effect only appears at concentrations significantly higher than the EC50/IC50 for the primary target, it is likely an off-target phenomenon.
dot graph TD { graph [rankdir="LR", splines=ortho, size="7.6,4", bgcolor="#F1F3F4"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: Workflow for identifying off-target effects.
Q2: What are the common signaling pathways activated by off-target prostanoid receptor binding?
A2: Prostanoid receptors are G-protein coupled receptors (GPCRs) that link to various downstream signaling cascades.[2] Off-target activation of these receptors can trigger unintended pathways. For example, a PGF2α analog like latanoprost (B1674536) primarily targets the FP receptor, which couples to Gαq to increase intracellular calcium. However, if it cross-reacts with an EP2 or EP4 receptor, it could instead activate Gαs and increase cAMP levels.[4][5]
dot graph G { graph [splines=true, overlap=false, size="7.6,5", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: On-target vs. potential off-target signaling.
The following table summarizes the primary signaling pathways for different prostanoid receptors.
| Receptor Subtype | G-Protein Coupling | Primary Second Messenger |
| DP1 | Gs | ↑ cAMP |
| DP2 (CRTH2) | Gi | ↓ cAMP, ↑ Ca2+ |
| EP1 | Gq | ↑ Ca2+ |
| EP2 | Gs | ↑ cAMP |
| EP3 | Gi | ↓ cAMP |
| EP4 | Gs | ↑ cAMP |
| FP | Gq | ↑ Ca2+ |
| IP | Gs | ↑ cAMP |
| TP | Gq | ↑ Ca2+ |
| Source: Adapted from BenchChem Application Notes.[3] |
Q3: How do I choose the optimal concentration of a prostaglandin analog to minimize off-target effects in my experiments?
A3: The key is to use the lowest concentration that elicits a robust on-target effect while staying below the threshold for significant off-target activity.
-
Determine Potency (EC50/IC50): First, perform a detailed concentration-response curve for your analog on its intended target receptor to determine its potency (EC50 or IC50).
-
Assess Off-Target Activity: If you have identified potential off-target receptors (from a panel screen), determine the potency of your analog at those targets as well.
-
Calculate Selectivity Index: The selectivity index is the ratio of the EC50/IC50 for the off-target receptor to the EC50/IC50 for the on-target receptor. A higher index indicates better selectivity.
-
Select Working Concentration: Choose a working concentration for your experiments that is typically 1x to 10x the EC50 for your primary target, ensuring it is well below the EC50 for any identified off-target interactions. For example, if the on-target EC50 is 5 nM and the off-target EC50 is 500 nM, a working concentration of 10-50 nM would be appropriate.
Troubleshooting Guides
Problem: High background or unexpected activity in a functional assay (e.g., cAMP or Calcium flux assay).
| Potential Cause | Troubleshooting Step | Rationale |
| Endogenous Prostaglandin Production | Add a cyclooxygenase (COX) inhibitor (e.g., indomethacin) to your assay buffer. | Cells in culture can produce their own prostaglandins, which can activate receptors and create a high background signal. Blocking their synthesis is crucial. |
| Receptor Cross-Reactivity | Run the assay on a parental cell line that does not express the target receptor. | If you still observe a response, it confirms the effect is mediated by a different, endogenously expressed receptor.[1] |
| Compound Concentration Too High | Titrate your analog from a very low to a high concentration. | High concentrations are more likely to engage lower-affinity off-target receptors.[6] |
| Assay Interference | Run a control with just the vehicle (e.g., DMSO) and another with a known inactive compound. | This helps rule out artifacts caused by the vehicle or non-specific compound effects. |
Problem: Inconsistent results or loss of compound effect between experiments.
| Potential Cause | Troubleshooting Step | Rationale |
| Receptor Desensitization/Downregulation | Minimize pre-incubation times. Allow cells to "rest" in serum-free media before the assay. | Prolonged exposure to an agonist can cause receptors to internalize or become uncoupled from their signaling pathways. |
| Compound Instability | Prepare fresh dilutions of the prostaglandin analog for each experiment from a frozen stock. | Prostaglandin analogs can be unstable in aqueous solutions over time. |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. | Receptor expression levels can change as cells are passaged repeatedly, leading to variability in response. |
| Inconsistent Cell Health/Density | Ensure consistent cell seeding density and monitor cell viability (e.g., via Trypan Blue) before each experiment. | The physiological state of the cells can significantly impact their response to stimuli. |
Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Receptor Selectivity
This protocol is used to determine the binding affinity (Ki) of a test compound (your synthetic analog) for a specific prostanoid receptor by measuring its ability to compete with a known radiolabeled ligand.
-
Objective: To determine the binding affinity of a synthetic prostaglandin analog for a panel of prostanoid receptors.
-
Materials:
-
Cell membranes from a cell line expressing a single prostanoid receptor subtype (e.g., HEK293-FP).
-
Radiolabeled ligand (e.g., [3H]-PGF2α).
-
Test compound (your synthetic analog) at various concentrations.
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Assay Buffer (e.g., Tris-HCl with MgCl2).
-
Scintillation counter and vials.
-
-
Methodology:
-
Preparation: Prepare serial dilutions of your synthetic analog.
-
Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of your test compound (or buffer for total binding, or non-specific control).
-
Equilibrium: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Separation: Rapidly filter the mixture through a glass fiber filter mat to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of your test compound. Plot the percent specific binding against the log concentration of your compound to generate a competition curve. The IC50 (concentration of your compound that inhibits 50% of specific binding) is determined from this curve and then converted to a Ki value using the Cheng-Prusoff equation.
-
dot graph G { graph [rankdir="LR", size="7.6,4.5", bgcolor="#F1F3F4"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: Workflow for a radioligand binding assay.
References
- 1. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and signaling of prostaglandin receptors: multiple roles in inflammation and immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 16-phenoxy tetranor Prostaglandin E2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of 16-phenoxy tetranor Prostaglandin E2.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (PGE2) is a synthetic analog of Prostaglandin E2. It is the free acid form of sulprostone (B1662612), created through the hydrolysis of the methylsulfonamide bond.[1][2] In research, it has been identified as a minor metabolite of sulprostone in human plasma following parenteral administration.[1][2][3]
Q2: What is the recommended storage temperature for this compound?
For long-term stability, this compound should be stored at -20°C.[4]
Q3: What is the stability of the compound under recommended storage conditions?
When stored at -20°C, the compound is stable for at least two years.[1][4]
Q4: In what form is the compound typically supplied?
This compound is often supplied as a solution in methyl acetate (B1210297).[1]
Storage and Handling
Proper storage and handling are critical to maintain the integrity and activity of this compound.
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C | [4] |
| Long-term Stability | ≥ 2 years | [1][4] |
| Shipping Condition | Wet ice in the continental US; may vary elsewhere. | [1][4] |
Handling Precautions:
-
This product is for research use only and not for human or veterinary use.
-
It should be considered hazardous until further information is available. Avoid ingestion, inhalation, and contact with eyes, skin, or clothing.
-
Wash hands thoroughly after handling.
-
For detailed safety information, review the Safety Data Sheet (SDS) provided by the supplier.
Reconstitution and Dilution
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | 100 mg/mL | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 100 mg/mL | [1] |
| Ethanol | 100 mg/mL | [1] |
| PBS (pH 7.2) | 0.8 mg/mL | [1] |
Experimental Protocols
Protocol 1: Changing the Solvent
If your experiment requires a solvent other than the supplied methyl acetate, follow these steps:
-
Under a gentle stream of nitrogen gas, carefully evaporate the methyl acetate solvent.
-
Immediately add the desired solvent (e.g., ethanol, DMSO, or DMF) to the dried compound.[5]
-
Ensure the chosen solvent is purged with an inert gas to minimize oxidation.[5]
Protocol 2: Preparing Aqueous Solutions
This compound is sparingly soluble in aqueous buffers. For maximum solubility:
-
Start with the compound dissolved in an organic solvent like methyl acetate.
-
Dilute this solution with the aqueous buffer of your choice.
-
It is not recommended to store the aqueous solution for more than one day.[5]
References
Technical Support Center: Preventing Prostaglandin Analog Precipitation
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing the precipitation of prostaglandin (B15479496) analogs in buffer solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: Why do my prostaglandin analogs precipitate when I add them to my experimental buffer?
A1: Prostaglandin analogs are often lipophilic (fat-soluble) and have poor water solubility.[1][2][3] Precipitation, or "crashing out," typically occurs when a concentrated stock solution (usually in an organic solvent like DMSO or ethanol) is diluted into an aqueous buffer. The organic solvent disperses, and if the final concentration of the prostaglandin analog exceeds its solubility limit in the aqueous buffer, it will precipitate.[4] Other factors include the buffer's pH, temperature, and the presence of certain salts that can reduce solubility.[5][6]
Q2: What is the best solvent to use for my prostaglandin analog stock solution?
A2: The choice of solvent depends on the specific prostaglandin analog. For initial stock solutions, organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, or acetonitrile (B52724) are commonly used.[7] It is crucial to check the manufacturer's datasheet for the recommended solvent for your specific compound. The goal is to create a highly concentrated, stable stock solution that can be further diluted.
Q3: Can I use surfactants or other agents to improve solubility?
A3: Yes, several excipients can enhance the solubility of prostaglandin analogs. Non-ionic surfactants like Polysorbate 80 (Tween 80) and cyclodextrins are effective.[1][8][9] Cyclodextrins can form inclusion complexes with hydrophobic molecules like prostaglandin analogs, effectively shielding them from the aqueous environment and improving solubility and stability.[1][2]
Q4: How does pH affect the solubility of prostaglandin analogs?
A4: The solubility of many prostaglandin analogs, which are often carboxylic acids, is pH-dependent. At a pH below their acid dissociation constant (pKa), they are in their less soluble, protonated form. Increasing the pH of the buffer can ionize the carboxylic acid group, significantly increasing aqueous solubility. For instance, travoprost (B1681362) is most stable in aqueous solutions at a pH of 6.0 ± 0.2.[1]
Q5: Are there any ready-to-use formulations that can prevent precipitation?
A5: While many commercial prostaglandin analog formulations are designed for ophthalmic use and contain solubilizers, these may not be suitable for all research applications.[8][9] For in-vitro experiments, it is generally best to prepare fresh dilutions from a validated stock solution into a pre-tested, compatible buffer system.
Troubleshooting Guide: Step-by-Step Precipitation Prevention
This guide provides a systematic approach to identifying and resolving precipitation issues.
Issue: Prostaglandin analog precipitates immediately upon dilution into the buffer.
| Potential Cause | Explanation | Recommended Solution |
| Exceeding Solubility Limit | The final concentration in the aqueous buffer is higher than the compound's maximum solubility. | Determine the maximum soluble concentration by performing a solubility test (see Protocol 2). Reduce the final working concentration if possible.[4] |
| Rapid Solvent Exchange | Adding a concentrated organic stock solution directly to a large volume of aqueous buffer causes the compound to "crash out" before it can properly disperse. | Perform a serial dilution. First, create an intermediate dilution of the stock in your experimental buffer. Then, add this intermediate dilution to the final buffer volume. Always add the stock solution to the buffer, not the other way around, while gently vortexing.[4] |
| Buffer Temperature | Diluting into a cold buffer can significantly decrease the solubility of the compound. | Always use pre-warmed (e.g., 37°C for cell culture) buffer for your dilutions.[4][5] |
| Incorrect Stock Solvent | The organic solvent used for the stock solution may not be optimal. | Consult the manufacturer's data sheet for the recommended solvent. Prepare stock solutions in solvents like DMSO or absolute ethanol.[7] |
Issue: Precipitation occurs over time during incubation or storage.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeated warming and cooling cycles can cause the compound to fall out of solution. | Prepare fresh working solutions for each experiment. If storage is necessary, store at a stable temperature and avoid repeated freeze-thaw cycles.[5] For long-term experiments, ensure the incubator provides a stable, humidified environment.[4] |
| Buffer Instability or Evaporation | Changes in buffer pH or concentration due to evaporation can lead to precipitation. | Use sealed culture vessels or plates for long-term experiments to prevent evaporation.[4] Ensure your buffer system is stable at the experimental temperature and CO₂ level. |
| Chemical Degradation | The prostaglandin analog may be degrading into less soluble byproducts. The ester group in some analogs can be susceptible to hydrolysis. | Use high-purity reagents and buffers. Complexation with cyclodextrins can protect the ester group from hydrolysis.[1] Prepare solutions fresh and protect them from light if the compound is light-sensitive. |
Experimental Protocols
Protocol 1: Preparation of a Prostaglandin Analog Stock Solution
This protocol describes the standard procedure for preparing a concentrated stock solution.
-
Determine the appropriate solvent: Consult the manufacturer's data sheet for the recommended solvent (e.g., DMSO, ethanol).
-
Weigh the prostaglandin analog: Accurately weigh the required amount of the compound in a sterile microcentrifuge tube.
-
Add the solvent: Add the calculated volume of the solvent to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure complete dissolution: Vortex the solution thoroughly. If necessary, use a brief sonication in a water bath to ensure the compound is fully dissolved.
-
Sterilization and Storage: Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh, sterile tube. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Determining Maximum Soluble Concentration
This protocol helps you find the highest concentration of your prostaglandin analog that will remain in solution in your specific experimental buffer.
-
Prepare a serial dilution: Using your concentrated stock solution (e.g., 10 mM in DMSO), prepare a 2-fold serial dilution in the same solvent.
-
Prepare the buffer: In a multi-well plate (e.g., a 96-well plate), add your experimental buffer to a series of wells.
-
Add the compound: Add a small, fixed volume of each concentration from your serial dilution to the corresponding wells containing the buffer (e.g., add 2 µL of each stock dilution to 198 µL of buffer). Include a solvent-only control (e.g., 2 µL DMSO in 198 µL buffer).
-
Incubate and Observe: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO₂).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative measurement, you can read the absorbance of the plate at a wavelength of ~600 nm; an increase in absorbance indicates precipitation.[4]
-
Determine the Maximum Concentration: The highest concentration that remains clear throughout the observation period is the maximum working soluble concentration for your specific conditions.
Visual Guides
Prostaglandin Signaling Pathway
Prostaglandins exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface.[10] For example, Prostaglandin E2 (PGE2) can bind to one of four receptor subtypes (EP1, EP2, EP3, EP4), each triggering distinct downstream signaling cascades that regulate a wide array of cellular processes.[11][12]
Caption: Simplified PGE2 signaling pathways via EP receptors.
Troubleshooting Workflow for Precipitation
This workflow provides a logical sequence of steps to diagnose and solve precipitation issues when preparing your working solution.
Caption: Logical workflow for troubleshooting immediate precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. New prostaglandin analog formulation for glaucoma treatment containing cyclodextrins for improved stability, solubility and ocular tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. benchchem.com [benchchem.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. cellculturedish.com [cellculturedish.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: In Vivo Administration of Prostaglandin E2 (PGE2) Analogs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the in vivo administration of Prostaglandin (B15479496) E2 (PGE2) analogs. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and reproducible experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with PGE2 analogs.
| Problem | Potential Causes | Recommended Solutions |
| High mortality or adverse effects in the treatment group | The dose of the PGE2 analog is too high, leading to systemic toxicity. | Perform a dose-escalation study starting with a much lower dose. Monitor animals closely for signs of toxicity such as weight loss, lethargy, or ruffled fur.[1] |
| The vehicle used for dilution is causing adverse effects. | Run a vehicle-only control group to assess its toxicity. Consider alternative, well-tolerated vehicles.[1] | |
| Lack of a discernible biological effect | The dose of the PGE2 analog is too low. | Conduct a dose-response study with a range of concentrations to identify an effective dose.[1] |
| The PGE2 analog has degraded due to improper storage or handling. | Prepare fresh solutions for each experiment. Ensure proper storage of stock solutions at low temperatures in an appropriate solvent.[1][2][3] | |
| The administration route is not optimal for reaching the target tissue. | Consider alternative routes of administration that may provide better bioavailability to the target site.[1] | |
| Inconsistent results between experiments | There is variability in the preparation of the PGE2 analog solutions. | Standardize the protocol for solution preparation, including the solvent, final dilution vehicle, and the time between preparation and injection.[1] |
| There are differences in animal age, weight, or health status. | Use age- and weight-matched animals for all experimental groups.[1] |
Frequently Asked Questions (FAQs)
1. What are the key considerations for selecting a vehicle for PGE2 analogs?
The choice of vehicle is critical for the stability and delivery of PGE2 analogs. Due to their instability in aqueous solutions, especially at acidic pH, it is recommended to prepare stock solutions in an organic solvent like ethanol (B145695) or DMSO.[1][2][3] For in vivo administration, these stock solutions should be diluted in a suitable vehicle such as phosphate-buffered saline (PBS) or saline immediately before use.[1] The final concentration of the organic solvent should be kept to a minimum to avoid toxicity. For example, the final DMSO concentration should be kept below 0.1%.[4]
2. How should I store PGE2 analog solutions to ensure stability?
PGE2 and its analogs are unstable in liquid environments and should ideally be stored as a powder.[2] If stock solutions are necessary, they should be prepared in a suitable solvent like ethanol or DMSO and stored at -20°C or -80°C.[1] It is advisable to prepare fresh working solutions for each experiment to ensure potency.[1][2] Aqueous solutions of PGE2 are particularly unstable, with stability being pH-dependent.[3][5]
3. What are the common routes of administration for PGE2 analogs in vivo?
The route of administration depends on the research question and the target tissue. Common routes include:
-
Intraperitoneal (i.p.) injection: For systemic effects.[1][2]
-
Subcutaneous (s.c.) injection: For a slower, more sustained release.[1]
-
Intravenous (i.v.) injection: For rapid systemic distribution.[1]
-
Oral gavage: If the analog has good oral bioavailability.[1]
-
Direct intratumoral (i.t.) injection: To deliver the compound directly to the tumor site while minimizing systemic toxicity.[1]
4. What is a typical starting dose for a PGE2 analog in a mouse model?
The optimal dose can vary significantly based on the specific analog, the animal model, and the experimental goals. It is crucial to perform a dose-response study. Published literature can provide a starting point. For instance, in a colitis-associated neoplasia model in mice, doses of 100 µ g/mouse and 200 µ g/mouse have been used.[1] In another study, mice were treated with 6 mg/kg of PGE2 twice daily.[6]
5. What are the primary signaling pathways activated by PGE2?
PGE2 signals through four G protein-coupled receptors: EP1, EP2, EP3, and EP4.[7][8]
-
EP1: Coupled to Gq, its activation leads to an increase in intracellular calcium levels.[1]
-
EP2 & EP4: Coupled to Gs, they activate adenylyl cyclase, resulting in increased cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[1][7]
-
EP3: Primarily coupled to Gi, it inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[1][7] These pathways influence a wide range of cellular processes, including inflammation, cell proliferation, and immune responses.[9]
Experimental Protocols
Preparation of PGE2 Analog Dosing Solution
This protocol describes the preparation of a dosing solution for in vivo administration.
Materials:
-
PGE2 analog (powder)
-
Anhydrous ethanol or DMSO
-
Sterile phosphate-buffered saline (PBS) or saline
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Prepare a stock solution by dissolving the PGE2 analog powder in anhydrous ethanol or DMSO to a concentration of 1-10 mg/mL.[3]
-
Gently vortex or sonicate briefly to ensure the compound is fully dissolved.[3]
-
Store the stock solution in small aliquots at -20°C or -80°C in light-protected tubes.[1][4]
-
Immediately before administration, dilute the stock solution to the desired final concentration using sterile PBS or saline.[1]
-
Ensure the final concentration of the organic solvent is minimized (e.g., <1% for ethanol, <0.1% for DMSO) to prevent vehicle-induced toxicity.[4]
-
Administer the freshly prepared solution to the animals via the chosen route.
Data Presentation
Summary of In Vivo Dosing Parameters for PGE2
| Parameter | Mouse Model | Dose | Administration Route | Frequency | Reference |
| PGE2 | Colitis-associated neoplasia | 100 µ g/mouse & 200 µ g/mouse | Not specified | Not specified | [1] |
| PGE2 | Bone marrow microenvironment study | 6 mg/kg | Intraperitoneal (i.p.) | Twice daily for 16 days | [6] |
| 16,16-dimethyl PGE2 (stable analog) | Cardiac allograft survival | Not specified | Not specified | Not specified | [10] |
Stability of PGE2 in Aqueous Solution at 25°C
| pH | Time for 10% Loss (Hours) |
| 3-4 | 133 |
| 6 | 53 |
| 8 | 42 |
| 9 | 4.2 |
| 10 | 0.42 (25 minutes) |
Data adapted from Sigma-Aldrich product information sheet.[3]
Visualizations
PGE2 Signaling Pathways
Caption: Simplified diagram of PGE2 signaling through its four EP receptors.
Experimental Workflow for In Vivo Administration
Caption: General workflow for in vivo experiments with PGE2 analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. researchgate.net [researchgate.net]
- 6. In vivo prostaglandin E2 treatment alters the bone marrow microenvironment and preferentially expands short-term hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandin E2 inhibits in vitro and in vivo lymphocyte responses in allogeneic transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 16-phenoxy tetranor PGE2 and Sulprostone: Potency and Efficacy at Prostaglandin E2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency and efficacy of two prostaglandin (B15479496) E2 (PGE2) analogs: 16-phenoxy tetranor PGE2 and sulprostone (B1662612). This analysis is based on available experimental data to assist researchers in selecting the appropriate compound for their studies.
Introduction
16-phenoxy tetranor PGE2 is the free acid form and a minor metabolite of sulprostone. Sulprostone, a synthetic PGE2 analog, is clinically utilized for its potent uterotonic effects, primarily in obstetrics and gynecology for the induction of labor and management of postpartum hemorrhage. Both compounds exert their biological effects primarily through the activation of prostaglandin E2 receptors, with a notable selectivity for the EP1 and EP3 receptor subtypes.
Potency Comparison
The potency of a ligand is a measure of the concentration required to produce a specific effect. This is often quantified by the half-maximal effective concentration (EC50) in functional assays or the inhibition constant (Ki) in binding assays. The available data, while not from a single head-to-head study, allows for a comparative assessment of the two compounds.
Table 1: Potency of 16-phenoxy tetranor PGE2 and Sulprostone at EP Receptors
| Compound | Receptor Subtype | Assay Type | Cell Line | Species | Potency (nM) | Reference |
| 16-phenoxy tetranor PGE2 | Human EP3 | Intracellular Ca2+ increase | CHO | Human | EC50: 0.89 | [1] |
| Sulprostone | EP3 | Radioligand binding | Not specified | Not specified | Ki: 0.6 | |
| Sulprostone | EP1 | Radioligand binding | Not specified | Not specified | Ki: 21 | |
| Sulprostone | Human EP3 (isoforms I & II) | Adenylyl cyclase inhibition | CHO-K1 | Human | IC50: 0.15 - 0.2 | [2] |
| Sulprostone | Rabbit EP3 | CRE reporter assay | HEK293 | Rabbit | EC50: 12.1 | [3] |
Based on the available data, both 16-phenoxy tetranor PGE2 and sulprostone are highly potent agonists at the EP3 receptor, with potencies in the sub-nanomolar to low nanomolar range. Notably, the EC50 value for 16-phenoxy tetranor PGE2 (0.89 nM) in a calcium mobilization assay is comparable to the Ki (0.6 nM) and IC50 (0.15-0.2 nM) values for sulprostone in binding and adenylyl cyclase assays, respectively. This suggests that both the free acid and the methylsulfonamide forms exhibit high affinity and functional activity at the EP3 receptor. Sulprostone also demonstrates significant, albeit lower, affinity for the EP1 receptor.
Efficacy Comparison
Efficacy refers to the maximal response a drug can produce. In a clinical setting, the efficacy of sulprostone is well-established for its ability to induce strong uterine contractions.[4][5][6] Studies have demonstrated its effectiveness in terminating pregnancy and managing postpartum hemorrhage.[4][7]
Signaling Pathways
Both 16-phenoxy tetranor PGE2 and sulprostone are agonists for the EP1 and EP3 receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors triggers distinct downstream signaling cascades.
Experimental Protocols
Radioligand Binding Assay for EP3 Receptor
This protocol is a general representation and specific details may vary between studies.
Methodology:
-
Membrane Preparation: Cells stably or transiently expressing the EP3 receptor are harvested and homogenized. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in a suitable buffer.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand, such as [3H]PGE2, is incubated with the prepared cell membranes.
-
Competition: Increasing concentrations of the unlabeled test compound (16-phenoxy tetranor PGE2 or sulprostone) are added to compete with the radiolabeled ligand for binding to the receptor.
-
Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This assay is used to determine the functional potency of agonists for Gq-coupled receptors like EP1, and can also be used for Gi-coupled receptors like EP3 in some cellular contexts.
Methodology:
-
Cell Culture: Cells engineered to express the prostaglandin receptor of interest (e.g., EP1 or EP3) are cultured in a suitable microplate.
-
Dye Loading: The cells are incubated with a cell-permeant calcium-sensitive fluorescent dye, such as Fura-2 AM.[9] The acetoxymethyl (AM) ester allows the dye to cross the cell membrane. Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.[9][10]
-
Washing: After incubation, the cells are washed to remove any extracellular dye.
-
Agonist Addition: A baseline fluorescence reading is taken before the addition of the agonist (16-phenoxy tetranor PGE2 or sulprostone) at various concentrations.
-
Fluorescence Measurement: The change in fluorescence intensity is monitored over time using a fluorescence plate reader. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation or emission wavelengths is measured to determine the intracellular calcium concentration.[9][10]
-
Data Analysis: The peak fluorescence response at each agonist concentration is used to generate a dose-response curve, from which the EC50 value is calculated.
Conclusion
Both 16-phenoxy tetranor PGE2 and sulprostone are highly potent agonists of the EP3 receptor, with sulprostone also exhibiting activity at the EP1 receptor. The available data suggest that their potencies at the EP3 receptor are comparable, falling within the sub-nanomolar to low nanomolar range. The clinical efficacy of sulprostone in inducing uterine contractions is well-documented, and it is likely that its active metabolite, 16-phenoxy tetranor PGE2, contributes significantly to this effect.
Disclaimer: The quantitative data presented in this guide are compiled from different studies and may not be directly comparable due to variations in experimental conditions. Researchers should consult the primary literature for detailed methodologies and interpret these findings with caution. For definitive comparisons, a head-to-head study of the two compounds under identical assay conditions is recommended.
References
- 1. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. Extracellular Loop II Modulates GTP Sensitivity of the Prostaglandin EP3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of labor in intrauterine fetal death with 16-phenoxy-prostaglandin-E2-methylsulfonylamide (sulprostone)--effects on uterine contractility, coagulation and kallikrein-kinin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uterine activity and blood flow in response to sulprostone during midtrimester pregnancy termination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical trials of intramuscular sulprostone for second trimester abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experience with 16-phenoxy-omega-tetranor-PGE2-methylsulfonamide (sulprostone) for termination of second trimester pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intravenous prostaglandin E2 and 16-phenoxy prostaglandin E2 methyl sulfonylamide for induction of fetal death in utero - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
A Comparative Guide to 16-Phenoxy Tetranor PGE2 and Dinoprostone for Cervical Ripening
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 16-phenoxy tetranor PGE2 (Sulprostone) and Dinoprostone (B10761402) (PGE2) for the application of cervical ripening. While both are prostaglandin (B15479496) E2 analogues, their distinct receptor affinities and the focus of their clinical investigations to date present a nuanced picture for their use in obstetrics.
Introduction to the Compounds
Dinoprostone (Prostaglandin E2) is the naturally occurring prostaglandin E2 and is a well-established agent for cervical ripening in pregnant women at or near term with a medical or obstetrical need for labor induction.[1] It is available in various formulations, including vaginal inserts and gels, designed to provide controlled release at the cervix.[1]
16-phenoxy tetranor PGE2 (Sulprostone) is a synthetic analogue of PGE2. In contrast to dinoprostone, its clinical development and studies have primarily focused on its potent uterotonic activity for the termination of pregnancy in the first and second trimesters, and for pre-operative cervical dilatation prior to uterine instrumentation. There is a notable lack of clinical trial data for its use in cervical ripening at term for labor induction.
Mechanism of Action: A Tale of Two Receptor Profiles
The primary difference in the mechanism of action between dinoprostone and sulprostone (B1662612) lies in their affinity for the four prostaglandin E2 receptor subtypes (EP1, EP2, EP3, and EP4), which are G-protein coupled receptors that mediate diverse physiological responses.
Dinoprostone is a non-selective agonist, binding to all four EP receptor subtypes.[1] Its action in cervical ripening is believed to be a multifactorial process involving:
-
EP2 and EP4 Receptor Activation: This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates protein kinase A. This pathway is thought to mediate the remodeling of the cervical extracellular matrix by increasing the activity of enzymes like collagenase, leading to the breakdown of collagen fibers and softening of the cervix.[2]
-
EP1 and EP3 Receptor Activation: These receptors are primarily coupled to increases in intracellular calcium and decreases in cAMP, respectively, which are associated with myometrial contractions.[2] This dual action on both the cervix and the myometrium contributes to its effectiveness in both ripening the cervix and inducing labor.
16-phenoxy tetranor PGE2 (Sulprostone) , on the other hand, is a selective agonist with high affinity for the EP3 and EP1 receptors . Its selectivity for these receptors explains its potent uterotonic (uterine contracting) effects, which have been leveraged for pregnancy termination. The stimulation of EP3 and EP1 receptors in the myometrium leads to a significant increase in uterine contractility. While this action can contribute to cervical dilatation, the lack of significant EP2 and EP4 agonism suggests a different and potentially less targeted mechanism for cervical ripening compared to dinoprostone.
References
Preclinical Comparison of 16-Phenoxy Tetranor PGE2 and Misoprostol: A Guide for Researchers
This guide provides a detailed preclinical comparison of 16-phenoxy tetranor PGE2 and misoprostol (B33685), two prostaglandin (B15479496) analogues with significant therapeutic potential. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their respective pharmacological profiles.
Overview
16-Phenoxy Tetranor PGE2 is a synthetic prostaglandin E2 (PGE2) analogue. It is the free acid form and a minor metabolite of sulprostone (B1662612), a compound known for its potent uterotonic activity.[1][2] Preclinical and clinical data on 16-phenoxy tetranor PGE2 itself is limited; therefore, data for its parent compound, sulprostone, is used as a surrogate to infer its biological activity. Sulprostone is characterized as a selective agonist for the EP1 and EP3 prostanoid receptors.[3][4]
Misoprostol is a synthetic prostaglandin E1 (PGE1) analogue.[5] It is widely used for its gastric protective and uterotonic effects.[5][6] Unlike the parent compound of 16-phenoxy tetranor PGE2, misoprostol is a non-selective agonist, exhibiting activity at EP1, EP2, EP3, and EP4 receptors.[4]
Quantitative Data Comparison
The following tables summarize the available quantitative preclinical data for 16-phenoxy tetranor PGE2 (via sulprostone) and misoprostol. It is important to note that the data for the two compounds were not generated in head-to-head preclinical studies, which limits direct comparison.
Table 1: Receptor Binding Affinity (Ki in nM)
| Receptor Subtype | 16-Phenoxy Tetranor PGE2 (Sulprostone) | Misoprostol (mouse) |
| EP1 | 21[3] | 120[4] |
| EP2 | No significant binding | 250[4] |
| EP3 | 0.6[3] | 67[4] |
| EP4 | No significant binding | 67[4] |
Note: Data for sulprostone is presented as a proxy for 16-phenoxy tetranor PGE2.
Table 2: Preclinical and Clinical Efficacy and Side Effects
| Parameter | 16-Phenoxy Tetranor PGE2 (Sulprostone/Analogues) | Misoprostol |
| Uterine Contraction | Effective in inducing uterine contractions and cervical dilatation.[7][8][9][10] | Effective in inducing uterine contractions.[5][6] |
| Gastroprotective Effect | Data not available in preclinical studies. | Demonstrates dose-dependent protection against aspirin-induced gastric injury.[11][12] |
| Reported Side Effects (Clinical) | Vomiting, pyrexia (fever), pain requiring analgesia.[9] | Hyperthermia, gastrointestinal side effects. |
Signaling Pathways
Prostaglandin E2 (PGE2) and its analogues mediate their effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Experience with 16-phenoxy-omega-tetranor-PGE2-methylsulfonamide (sulprostone) for termination of second trimester pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulprostone | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 4. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Uterine activity and blood flow in response to sulprostone during midtrimester pregnancy termination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uterine motility after post-partum application of sulprostone and other oxytocics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intramuscular administration of 16 phenoxy omega 17,18,19,20 tetranor PGE2 methyl sulfonylamide for pre-operative cervical dilatation in first trimester nulliparae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of labor in intrauterine fetal death with 16-phenoxy-prostaglandin-E2-methylsulfonylamide (sulprostone)--effects on uterine contractility, coagulation and kallikrein-kinin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gastric protection by misoprostol against 1,300 mg of aspirin. An endoscopic dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gastric protection by misoprostol against 1300 mg of aspirin. An endoscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Specificity of Prostaglandin E2 Immunoassays: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection of Prostaglandin E2 (PGE2) is critical. As a key mediator in inflammation, pain, and various physiological processes, discerning its levels from structurally similar analogs is paramount. This guide provides a comparative analysis of antibody cross-reactivity against PGE2 analogs, supported by experimental data and detailed protocols to aid in the selection and execution of reliable immunoassays.
Understanding Antibody Cross-Reactivity
The specificity of an antibody is its ability to bind to a single, specific epitope. In the context of PGE2 immunoassays, cross-reactivity occurs when the antibody binds to other prostaglandins (B1171923) or related compounds that are structurally similar to PGE2. This can lead to inaccurate quantification and misinterpretation of results. The degree of cross-reactivity is typically expressed as a percentage, indicating the relative affinity of the antibody for the analog compared to PGE2.
Comparative Analysis of Antibody Cross-Reactivity
The following table summarizes the cross-reactivity of various commercially available antibodies and those described in scientific literature against a panel of PGE2 analogs and other eicosanoids. This data has been compiled from product datasheets and peer-reviewed publications.
| Analog/Compound | R&D Systems (Monoclonal) | Abcam (ab133055) | Thermo Fisher (EHPGE2) | Monoclonal Antibody 2B5 |
| Prostaglandin E2 (PGE2) | 100% | 100% | 100% | 100% |
| Prostaglandin E1 (PGE1) | 5.3% | 80% | 70% | <1% |
| Prostaglandin E3 (PGE3) | 14.5% | Not Reported | 16.3% | Not Reported |
| Prostaglandin F2α (PGF2α) | 7.6% | 6% | 0.7% | Not Reported |
| Prostaglandin F1α (PGF1α) | 7.4% | 4% | 1.4% | Not Reported |
| 6-keto-Prostaglandin F1α | 4.2% | 65% | 0.6% | Not Reported |
| Prostaglandin A2 (PGA2) | 0.55% | 3% | 0.1% | Not Reported |
| Prostaglandin B1 (PGB1) | < 0.1% | 3% | 0.1% | Not Reported |
| Thromboxane B2 (TXB2) | < 0.1% | Not Reported | Not Reported | Not Reported |
| Arachidonic Acid | < 0.1% | Not Reported | Not Reported | Not Reported |
| 13,14-dihydro-15-keto-PGE2 | Not Reported | Not Reported | <0.1% | Not Reported |
Note: Data is sourced from publicly available product information and scientific publications. Cross-reactivity can vary between antibody lots.
Experimental Protocols
Accurate determination of antibody cross-reactivity is crucial. The following are detailed methodologies for two common immunoassays used for this purpose.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the general steps for a competitive ELISA to determine the cross-reactivity of an anti-PGE2 antibody.
Materials:
-
Anti-PGE2 antibody
-
PGE2 standard
-
PGE2 analogs to be tested
-
PGE2-horseradish peroxidase (HRP) conjugate
-
96-well microplate coated with a capture antibody (e.g., goat anti-mouse IgG)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PGE2 standard and each PGE2 analog in assay buffer.
-
Antibody Incubation: Add a fixed amount of anti-PGE2 antibody to each well of the microplate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3-5 times with wash buffer to remove any unbound antibody.
-
Competitive Binding: Add the prepared standards, analogs, or unknown samples to the wells, followed by the addition of a fixed amount of PGE2-HRP conjugate. Incubate for 1-2 hours at room temperature. During this step, the unlabeled PGE2 (in the standards, analogs, or samples) competes with the PGE2-HRP for binding to the limited number of anti-PGE2 antibody sites.
-
Washing: Wash the plate 3-5 times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add TMB substrate to each well and incubate in the dark for 15-30 minutes. The HRP enzyme on the bound PGE2-HRP conjugate will catalyze the conversion of TMB to a blue-colored product.
-
Stop Reaction: Stop the reaction by adding the stop solution. The color will change from blue to yellow.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The concentration of PGE2 or the cross-reacting analog is inversely proportional to the absorbance. A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of the analogs required to displace 50% of the bound PGE2-HRP (IC50) is determined. Cross-reactivity is calculated as: (IC50 of PGE2 / IC50 of analog) x 100%.
Radioimmunoassay (RIA)
This protocol describes a general procedure for a radioimmunoassay to assess antibody cross-reactivity.
Materials:
-
Anti-PGE2 antibody
-
PGE2 standard
-
PGE2 analogs to be tested
-
Radiolabeled PGE2 (e.g., [³H]-PGE2)
-
Assay buffer (e.g., phosphate (B84403) buffer with 0.1% gelatin)
-
Dextran-coated charcoal suspension
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PGE2 standard and each PGE2 analog in assay buffer.
-
Competitive Binding: In test tubes, add a fixed amount of anti-PGE2 antibody, a fixed amount of [³H]-PGE2, and the prepared standards, analogs, or unknown samples. Incubate for a specified time (e.g., 1-2 hours at room temperature or overnight at 4°C).
-
Separation of Bound and Free Radioligand: Add cold dextran-coated charcoal suspension to each tube. The charcoal binds to the free, unbound [³H]-PGE2.
-
Centrifugation: Centrifuge the tubes to pellet the charcoal with the bound free radioligand.
-
Data Acquisition: Carefully transfer the supernatant, containing the antibody-bound [³H]-PGE2, to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity in the supernatant is proportional to the amount of [³H]-PGE2 bound to the antibody. A standard curve is generated by plotting the radioactivity of the standards against their known concentrations. The IC50 values for PGE2 and the analogs are determined, and cross-reactivity is calculated as described for the ELISA protocol.
Visualizing Experimental and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for determining antibody cross-reactivity and the signaling pathway of Prostaglandin E2.
Workflow for determining antibody cross-reactivity.
Simplified Prostaglandin E2 signaling pathway.
Conclusion
The choice of an antibody for PGE2 quantification requires careful consideration of its cross-reactivity profile. As demonstrated, different antibodies exhibit varying degrees of specificity for PGE2 analogs. For applications requiring high specificity, a monoclonal antibody with low cross-reactivity to other prostaglandins, such as the 2B5 antibody, would be preferable. In contrast, for broader screening purposes, an antibody with a wider recognition profile might be acceptable. By understanding the principles of immunoassays, carefully selecting reagents, and following robust experimental protocols, researchers can ensure the generation of accurate and reliable data in their studies of Prostaglandin E2.
Navigating the Nuances of Prostaglandin E2 Signaling: A Comparative Guide to Synthetic Analogs
For researchers, scientists, and drug development professionals, the reproducibility of studies involving synthetic prostaglandin (B15479496) E2 (PGE2) analogs is paramount for advancing our understanding of inflammatory processes, pain, and a myriad of other physiological and pathological conditions. This guide provides an objective comparison of commonly used synthetic PGE2 analogs, supported by experimental data, detailed protocols, and visual representations of key pathways and workflows to aid in experimental design and interpretation.
Prostaglandin E2 is a principal mediator in many biological processes, exerting its effects through four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4.[1] The development of synthetic analogs with varying selectivity for these receptors has been instrumental in dissecting their individual roles. However, the reproducibility of research in this field can be challenged by the inherent instability of some analogs and variations in experimental conditions. This guide aims to provide a standardized reference for comparing the performance of several key synthetic PGE2 analogs.
Comparative Performance of Synthetic PGE2 Analogs
The choice of a synthetic PGE2 analog is critical and should be guided by its specific binding affinity (Ki) and functional potency (EC50) for the target EP receptor. The following tables summarize the quantitative data for several widely used analogs. It is important to note that these values are collated from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: Binding Affinity (Ki, nM) of Synthetic PGE2 Analogs at Human EP Receptors
| Analog | EP1 | EP2 | EP3 | EP4 | Primary Selectivity |
| PGE2 (Endogenous) | 24 | 5 | 1 | 1 | Non-selective |
| Sulprostone | 1.8 | >10,000 | 0.3 | >10,000 | EP3/EP1 |
| Butaprost | >10,000 | 32 | >10,000 | >10,000 | EP2 |
| Misoprostol | 460 | 1,100 | 190 | 1,100 | EP3/EP2/EP4 > EP1 |
| 17-phenyl-trinor-PGE2 | 0.5 | 1,000 | 2.5 | 1,000 | EP1/EP3 |
| ONO-AE1-259 | >10,000 | 1.8 | >10,000 | >10,000 | EP2 |
| ONO-AE-248 | >10,000 | >10,000 | 0.6 | >10,000 | EP3 |
| ONO-AE1-329 | >10,000 | 1,000 | 1,000 | 3 | EP4 |
Note: Data compiled from multiple sources.[2][3][4][5][6][7] Ki values represent the concentration of the analog required to displace 50% of a radiolabeled ligand from the receptor.
Table 2: Functional Potency (EC50, nM) of Synthetic PGE2 Analogs at Human EP Receptors
| Analog | EP1 (Ca2+ mobilization) | EP2 (cAMP accumulation) | EP3 (cAMP inhibition) | EP4 (cAMP accumulation) |
| PGE2 (Endogenous) | 3.2 | 1.5 | 0.1 | 0.3 |
| Sulprostone | 2.0 | >10,000 | 0.05 | >10,000 |
| Butaprost | >10,000 | 33 | >10,000 | >10,000 |
| Misoprostol | 1,200 | 1,000 | 20 | 1,000 |
| 17-phenyl-trinor-PGE2 | 0.8 | 1,000 | 1.0 | 1,000 |
| ONO-AE1-259 | >10,000 | 2.0 | >10,000 | >10,000 |
| ONO-AE-248 | >10,000 | >10,000 | 0.3 | >10,000 |
| ONO-AE1-329 | >10,000 | 1,000 | 1,000 | 1.0 |
Note: Data compiled from multiple sources.[3][4][7][8][9] EC50 values represent the concentration of the analog that produces 50% of the maximal response.
Prostaglandin E2 Signaling Pathways
The diverse physiological effects of PGE2 and its analogs are mediated by the activation of distinct intracellular signaling cascades upon binding to their respective EP receptors. Understanding these pathways is crucial for interpreting experimental results.
Experimental Protocols
Reproducibility in studying synthetic PGE2 analogs hinges on the meticulous execution of experimental protocols. Below are detailed methodologies for key assays used to characterize these compounds.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a synthetic analog for a specific EP receptor.
Detailed Methodology:
-
Membrane Preparation: Cell lines stably expressing the human EP receptor of interest (e.g., HEK293 or CHO cells) are harvested and homogenized in a lysis buffer. The homogenate is centrifuged at low speed to remove nuclei and debris, followed by a high-speed centrifugation to pellet the membranes. The membrane pellet is resuspended in a storage buffer and protein concentration is determined.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a constant concentration of [3H]PGE2 and varying concentrations of the unlabeled synthetic analog. Total binding is determined in the absence of the competitor, and non-specific binding is measured in the presence of a high concentration of unlabeled PGE2.
-
Incubation and Filtration: The reaction is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand.
-
Quantification: The filters are washed with ice-cold buffer to remove unbound radioligand, and the radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the synthetic analog that inhibits 50% of the specific binding of [3H]PGE2 (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays: cAMP Measurement
These assays determine the functional potency (EC50) of analogs that signal through EP2 and EP4 receptors (cAMP stimulation) or EP3 receptors (cAMP inhibition).
Detailed Methodology:
-
Cell Culture: Cells expressing the EP receptor of interest are cultured to an appropriate density in multi-well plates.
-
Pre-treatment: Cells are washed and incubated with a phosphodiesterase inhibitor to prevent the degradation of cAMP. For EP3 receptor assays, cells are also stimulated with forskolin to elevate basal cAMP levels.
-
Analog Stimulation: Increasing concentrations of the synthetic PGE2 analog are added to the wells, and the plates are incubated.
-
Cell Lysis and cAMP Quantification: The reaction is stopped, and the cells are lysed. The concentration of cAMP in the cell lysate is determined using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log of the analog concentration. The EC50 (for EP2 and EP4) or IC50 (for EP3) is calculated using non-linear regression.
Functional Assays: Intracellular Calcium Mobilization
This assay is used to determine the functional potency of analogs that signal through the EP1 receptor.
Detailed Methodology:
-
Cell Loading: Cells expressing the EP1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader.
-
Analog Stimulation: Increasing concentrations of the synthetic PGE2 analog are added to the wells.
-
Fluorescence Measurement: The change in fluorescence, corresponding to the increase in intracellular calcium, is monitored over time.
-
Data Analysis: The peak fluorescence intensity is plotted against the log of the analog concentration to generate a dose-response curve, from which the EC50 value is determined.
By providing a centralized resource of comparative data and standardized protocols, this guide aims to enhance the reproducibility of research using synthetic prostaglandin E2 analogs, ultimately accelerating discoveries in this critical field of study.
References
- 1. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors | The EMBO Journal [link.springer.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Prostaglandin E2 receptor distribution and function in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Prostaglandin E2 receptors of the EP2 and EP4 subtypes downregulate tumor necrosis factor alpha-induced intercellular adhesion molecule-1 expression in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Off-Target Effects of Sulprostone Versus its Metabolite, 16-Phenoxy Tetranor PGE2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known off-target effects of the synthetic prostaglandin (B15479496) E2 (PGE2) analog, sulprostone (B1662612), and its primary metabolite, 16-phenoxy tetranor PGE2. Understanding the full pharmacological profile, including off-target activities, of a drug and its metabolites is critical for predicting potential side effects and ensuring the safety and efficacy of therapeutic candidates.
Sulprostone is recognized as a potent and selective agonist for the prostanoid EP3 and EP1 receptors, with a significantly higher affinity for the EP3 subtype.[1][2] It is clinically utilized for its potent uterotonic properties, including the induction of labor and management of postpartum hemorrhage.[3][4] Upon administration, sulprostone is metabolized to its free acid form, 16-phenoxy tetranor PGE2.[5][6] While the on-target effects of sulprostone are well-documented, a thorough understanding of its and its metabolite's off-target interactions is essential for a complete safety assessment.
Data Presentation: Receptor Binding and Off-Target Effects
The following tables summarize the available quantitative data on the receptor binding profiles and known off-target effects of sulprostone. Currently, there is a notable lack of publicly available, direct comparative data on the receptor binding profile and off-target effects of its metabolite, 16-phenoxy tetranor PGE2.
Table 1: Receptor Binding Affinity of Sulprostone
| Receptor Subtype | Binding Affinity (Ki) | Species/Cell Line | Reference |
| EP1 | 21 nM | CHO cells | [1] |
| EP3 | 0.6 nM | CHO cells | [1] |
| FP | Affinity noted, but Ki not specified | Mouse | [7] |
Table 2: Receptor Binding Affinity of 16-Phenoxy Tetranor PGE2
| Receptor Subtype | Binding Affinity (Ki) | Species/Cell Line | Reference |
| Various | Data not available in searched literature. As the free acid metabolite of sulprostone, it is presumed to have activity at prostanoid receptors, but a comprehensive binding profile has not been published. | N/A | [5][6] |
Table 3: Known and Potential Off-Target Effects of Sulprostone
| Organ System | Observed Effect | Potential Mechanism | Reference |
| Cardiovascular | Hypotension, bradycardia, tachycardia, flushing.[8] In rare cases, coronary vasoconstriction and myocardial ischemia have been reported.[9] | Systemic vasodilation through prostanoid receptor activation on vascular smooth muscle.[9] The paradoxical vasoconstriction may be due to activation of other prostanoid receptors (e.g., TP) or patient-specific factors.[9] | [8][9] |
| Gastrointestinal | Nausea, vomiting, diarrhea.[8] | Stimulation of prostanoid receptors (likely EP1 and/or EP3) in the gastrointestinal tract, leading to increased smooth muscle motility.[8][10] | [8][10] |
| Respiratory | Bronchoconstriction (a potential risk, especially in sensitive individuals). | Activation of prostanoid receptors (e.g., FP or TP) in bronchial smooth muscle. | [8] |
| Nervous System | Headache, dizziness.[8] | Vasodilation of cerebral blood vessels or direct effects on central nervous system prostanoid receptors. | [8] |
| Other | Uterine hyperstimulation.[8] | On-target effect (EP1/EP3 activation in the myometrium) that can become an adverse effect if excessive.[3] | [3][8] |
Mandatory Visualization
The following diagrams illustrate the primary signaling pathways of sulprostone's target receptors and a general workflow for assessing off-target effects.
Experimental Protocols
To facilitate further research into the off-target effects of sulprostone and 16-phenoxy tetranor PGE2, the following detailed experimental protocols are provided. These are synthesized from established methodologies and can be adapted for a comprehensive screening panel.
Protocol 1: Competitive Radioligand Binding Assay for Prostanoid Receptor Panel
Objective: To determine the binding affinity (Ki) of sulprostone and 16-phenoxy tetranor PGE2 for a panel of human prostanoid receptors (EP1, EP2, EP3, EP4, DP, FP, IP, TP).
Materials:
-
Cell membranes prepared from HEK293 or CHO cells stably expressing each human prostanoid receptor subtype.
-
Radioligands specific for each receptor (e.g., [³H]-PGE2 for EP receptors, [³H]-Iloprost for IP receptors, etc.).
-
Test compounds: Sulprostone and 16-phenoxy tetranor PGE2.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine.
-
96-well microplates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of sulprostone and 16-phenoxy tetranor PGE2 in assay buffer. The concentration range should span from approximately 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of the specific radioligand (at a concentration close to its Kd), and 100 µL of the cell membrane preparation (containing 10-50 µg of protein) to designated wells.
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of a known unlabeled ligand for the specific receptor (e.g., 10 µM PGE2 for EP receptors), 50 µL of the radioligand, and 100 µL of the membrane preparation.
-
Competitor Wells: Add 50 µL of each dilution of the test compound, 50 µL of the radioligand, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plates at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for Gs- and Gi-Coupled Receptors
Objective: To assess the functional activity (agonist or antagonist) of sulprostone and 16-phenoxy tetranor PGE2 at Gs-coupled (e.g., EP2, EP4) and Gi-coupled (e.g., EP3) prostanoid receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
HEK293 or CHO cells stably expressing the receptor of interest.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).
-
Forskolin (B1673556) (for Gi-coupled assays).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque microplates.
Procedure:
-
Cell Preparation: Seed the cells into 384-well plates at an optimized density and culture overnight.
-
Agonist Mode (for both Gs and Gi):
-
Replace the culture medium with stimulation buffer.
-
Add serial dilutions of the test compounds (sulprostone and 16-phenoxy tetranor PGE2) to the wells.
-
Incubate at room temperature for 30 minutes.
-
-
Antagonist Mode (for Gi-coupled receptors, like EP3):
-
Pre-treat the cells with serial dilutions of the test compounds for 15-30 minutes.
-
Add a fixed concentration of forskolin (e.g., 1-10 µM, to stimulate cAMP production) and incubate for an additional 30 minutes.
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the log concentration of the test compound to determine the EC₅₀ value (concentration for 50% of maximal response).
-
Antagonist Mode: Plot the inhibition of the forskolin-induced cAMP response against the log concentration of the test compound to determine the IC₅₀ value.
-
Protocol 3: Calcium Mobilization Functional Assay for Gq-Coupled Receptors
Objective: To assess the functional activity of sulprostone and 16-phenoxy tetranor PGE2 at Gq-coupled prostanoid receptors (e.g., EP1, FP, TP) by measuring changes in intracellular calcium (Ca²⁺) levels.
Materials:
-
HEK293 or CHO cells stably expressing the receptor of interest.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Probenecid (to prevent dye leakage from cells).
-
96- or 384-well black-walled, clear-bottom microplates.
-
A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Preparation: Seed the cells into the microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer (containing probenecid) at 37°C for 45-60 minutes.
-
Assay:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., room temperature or 37°C).
-
Establish a baseline fluorescence reading for each well.
-
Add serial dilutions of the test compounds (sulprostone and 16-phenoxy tetranor PGE2) to the wells.
-
Immediately begin kinetic fluorescence readings for 2-3 minutes to capture the transient increase in intracellular Ca²⁺.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the log concentration of the test compound.
-
Calculate the EC₅₀ value using non-linear regression analysis.
-
Conclusion
Sulprostone is a clinically important prostaglandin analog with high affinity for EP3 and EP1 receptors. Its off-target effects, primarily gastrointestinal and cardiovascular, are consistent with the known physiological roles of prostanoid receptors in these systems. A significant knowledge gap exists regarding the pharmacological profile of its primary metabolite, 16-phenoxy tetranor PGE2. As metabolites can contribute significantly to both the therapeutic and adverse effects of a drug, a direct comparison of the off-target profiles of sulprostone and 16-phenoxy tetranor PGE2 is warranted. The experimental protocols provided in this guide offer a framework for conducting such a comparative analysis, which would provide valuable data for a more complete risk assessment of sulprostone and inform the development of future prostaglandin-based therapeutics with improved safety profiles.
References
- 1. Experience with 16-phenoxy-omega-tetranor-PGE2-methylsulfonamide (sulprostone) for termination of second trimester pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is Sulprostone used for? [synapse.patsnap.com]
- 5. Identification of the major metabolites of the prostaglandin E2-analogue sulprostone in human plasma, and isolation from urine (in vivo) and liver perfusate (in vitro) of female guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Uterine activity and blood flow in response to sulprostone during midtrimester pregnancy termination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Prostaglandin E2 (Dinoprostone) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Prostanoid EP3 receptor agonist sulprostone enhances pacemaker activity of colonic interstitial cells of Cajal - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Prostaglandin E2 Analogs on Smooth Muscle Tissue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of prominent Prostaglandin (B15479496) E2 (PGE2) analogs—Dinoprostone (B10761402), Misoprostol (B33685), and Sulprostone—on various smooth muscle tissues. The information is intended to assist researchers in selecting the appropriate analog for their specific experimental needs by providing available performance data, outlining key experimental protocols, and visualizing the underlying signaling pathways.
Introduction to PGE2 Analogs and Their Role in Smooth Muscle Physiology
Prostaglandin E2 (PGE2) is an endogenous lipid mediator that exerts a wide range of physiological effects, including the potent modulation of smooth muscle tone. Its actions are mediated through a family of G-protein coupled receptors known as EP receptors, which are subdivided into four subtypes: EP1, EP2, EP3, and EP4. The differential expression and signaling of these receptors in various smooth muscle tissues, such as the uterus, gastrointestinal tract, blood vessels, and airways, lead to diverse functional outcomes, including both contraction and relaxation. Synthetic PGE2 analogs have been developed to leverage these effects for therapeutic purposes, such as labor induction, prevention of gastric ulcers, and management of postpartum hemorrhage. Understanding the comparative pharmacology of these analogs is crucial for both clinical applications and preclinical research.
Comparative Performance of PGE2 Analogs
The functional outcomes of PGE2 analog stimulation on smooth muscle tissues are dependent on the specific analog, the tissue type, and the expression profile of EP receptor subtypes. Contraction is primarily mediated by the EP1 and EP3 receptors, while relaxation is generally associated with the activation of EP2 and EP4 receptors.[1][2]
Quantitative Analysis of Potency and Efficacy
The following tables summarize the available quantitative data on the potency (EC50), maximum effect (Emax), and receptor binding affinity (Ki) of Dinoprostone, Misoprostol, and Sulprostone on various smooth muscle tissues. It is important to note that the presented data is compiled from various studies, and direct comparison may be limited due to differing experimental conditions.
Table 1: Comparative Effects of PGE2 Analogs on Uterine Smooth Muscle
| Analog | Parameter | Value | Tissue/Experimental Condition | Reference(s) |
| Dinoprostone (PGE2) | Effect | Stimulates uterine contractions | Human myometrium | [3] |
| EC50 | Not consistently reported in comparative studies | Human myometrium | N/A | |
| Misoprostol (PGE1 analog) | Effect | Induces strong uterine contractions | Human myometrium | [4] |
| Comparative Efficacy | More effective than Dinoprostone for labor induction | Clinical trials in pregnant women | [5][6][7] | |
| Sulprostone (PGE2 derivative) | Effect | Potent stimulant of uterine contractility | Human myometrium | [8][9] |
| Receptor Affinity (Ki) | 0.6 nM (EP3), 21 nM (EP1) | Various tissue preparations |
Table 2: Comparative Effects of PGE2 Analogs on Gastrointestinal (GI) Smooth Muscle
| Analog | Parameter | Value | Tissue/Experimental Condition | Reference(s) |
| Dinoprostone (PGE2) | Effect | Contraction or relaxation depending on region and EP receptor expression | Esophagus, intestines | [10] |
| Misoprostol (PGE1 analog) | Effect | Stimulates intestinal motility | Human intestine | [10] |
| Sulprostone (PGE2 derivative) | Effect | Modulates GI motility via EP3 receptor activation | Rat colon | [11] |
Table 3: Comparative Effects of PGE2 Analogs on Vascular Smooth Muscle
| Analog | Parameter | Value | Tissue/Experimental Condition | Reference(s) |
| Dinoprostone (PGE2) | Effect | Vasoconstriction or vasodilation | Rat tail artery, human intrarenal artery | [12][13] |
| EC50 (Contraction) | 9.6 µM | Rat tail artery | [12] | |
| -log EC50 (Relaxation) | 7.1 ± 0.3 | Human intrarenal artery | [13] | |
| Sulprostone (PGE2 derivative) | Effect | Not widely reported in direct comparative studies | N/A | N/A |
Table 4: Comparative Effects of PGE2 Analogs on Bronchial Smooth Muscle
| Analog | Parameter | Value | Tissue/Experimental Condition | Reference(s) |
| Dinoprostone (PGE2) | Effect | Predominantly bronchodilation, can cause initial bronchoconstriction | Human and guinea-pig airways | [14][15] |
| Sulprostone (PGE2 derivative) | Effect | Weak contractile activity at high concentrations | Human isolated bronchial smooth muscle | [16] |
Signaling Pathways of PGE2 Analogs in Smooth Muscle
The divergent effects of PGE2 analogs on smooth muscle contraction and relaxation are determined by the specific EP receptor subtype they activate and the subsequent intracellular signaling cascades.
Contractile Signaling Pathway (EP1 Receptor)
Activation of the EP1 receptor by a PGE2 analog leads to smooth muscle contraction. This pathway is initiated by the coupling of the receptor to the Gq G-protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), which phosphorylates myosin light chains, initiating cross-bridge cycling and muscle contraction. DAG further contributes to this process by activating protein kinase C (PKC).[1][17][18]
Relaxant Signaling Pathway (EP2 and EP4 Receptors)
In contrast, the activation of EP2 and EP4 receptors by PGE2 analogs typically results in smooth muscle relaxation. These receptors are coupled to the Gs G-protein. Upon activation, Gs stimulates adenylyl cyclase (AC), which converts ATP into cyclic AMP (cAMP). Elevated intracellular cAMP levels activate protein kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a decrease in intracellular Ca2+ concentration and desensitization of the contractile machinery to Ca2+, ultimately resulting in smooth muscle relaxation.[1][19][20][21]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments used to assess the effects of PGE2 analogs on smooth muscle tissue.
Isolated Organ Bath for Isometric Tension Recording
This technique is a cornerstone for studying the contractility of smooth muscle in response to pharmacological agents.[22][23][24][25][26]
Objective: To measure the isometric contraction and relaxation of isolated smooth muscle strips in response to PGE2 analogs.
Materials:
-
Isolated tissue bath system with force-displacement transducers.
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Smooth muscle tissue (e.g., uterine myometrium, aortic rings, tracheal strips, intestinal segments).
-
PGE2 analogs (Dinoprostone, Misoprostol, Sulprostone) and other relevant pharmacological agents (e.g., contractile agonists, antagonists).
-
Data acquisition system and software.
Procedure:
-
Tissue Preparation: Dissect the desired smooth muscle tissue in cold PSS and prepare strips or rings of appropriate dimensions.
-
Mounting: Mount the tissue strips vertically in the organ bath chambers, connecting one end to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate in the PSS for at least 60 minutes under a determined optimal resting tension. During this period, replace the PSS every 15-20 minutes.
-
Viability Test: After equilibration, assess the viability of the tissue by inducing a contraction with a standard agonist (e.g., potassium chloride, phenylephrine, or carbachol).
-
Drug Administration: Once a stable baseline is achieved, add the PGE2 analog in a cumulative or non-cumulative manner to generate a concentration-response curve.
-
Data Recording: Continuously record the isometric tension throughout the experiment.
-
Data Analysis: Analyze the data to determine parameters such as the maximum contraction or relaxation (Emax) and the concentration required to produce 50% of the maximal response (EC50).
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of PGE2 analogs for their specific EP receptors.[16][17][27][28][29][30][31][32][33]
Objective: To quantify the interaction between a radiolabeled ligand and a receptor in the presence of unlabeled PGE2 analogs.
Materials:
-
Cell membranes or whole cells expressing the target EP receptor.
-
Radiolabeled ligand (e.g., [3H]PGE2).
-
Unlabeled PGE2 analogs (competitors).
-
Incubation buffer.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: Incubate the membrane preparation or whole cells with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled PGE2 analog.
-
Equilibrium: Allow the binding to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by filtration. The receptors and bound ligand are retained on the filter.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled analog. Calculate the IC50 (concentration of the analog that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Measurement
This method allows for the real-time visualization and quantification of changes in intracellular calcium concentration ([Ca2+]i) in response to PGE2 analog stimulation.[28][34][35][36][37][38]
Objective: To measure agonist-induced changes in [Ca2+]i in smooth muscle cells.
Materials:
-
Cultured smooth muscle cells.
-
Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM).
-
Physiological buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
Fluorescence microscope or plate reader with appropriate filters for ratiometric imaging.
-
PGE2 analogs.
Procedure:
-
Cell Culture: Culture smooth muscle cells on glass coverslips or in multi-well plates.
-
Dye Loading: Load the cells with the Ca2+ indicator dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye. The AM ester group allows the dye to cross the cell membrane.
-
De-esterification: After loading, wash the cells and allow time for intracellular esterases to cleave the AM group, trapping the active form of the dye inside the cells.
-
Baseline Measurement: Measure the baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2) before adding the agonist.
-
Stimulation: Add the PGE2 analog to the cells and continuously record the changes in fluorescence intensity over time.
-
Data Analysis: Convert the fluorescence ratio changes into [Ca2+]i values using a calibration curve. Analyze the temporal dynamics of the Ca2+ signal (e.g., peak amplitude, duration).
Conclusion
The selection of a PGE2 analog for research or therapeutic development requires a thorough understanding of its specific pharmacological profile. Dinoprostone (PGE2) serves as the natural reference compound. Misoprostol, a PGE1 analog, is a potent stimulant of uterine and gastrointestinal smooth muscle. Sulprostone exhibits high affinity for EP1 and EP3 receptors, making it a potent contractile agent, particularly in the uterus.
While this guide provides a comparative overview, the fragmented nature of the available quantitative data highlights the need for further direct comparative studies across a wider range of smooth muscle tissues and using standardized experimental conditions. The detailed protocols and signaling pathway diagrams provided herein offer a solid foundation for researchers to design and interpret experiments aimed at further elucidating the nuanced effects of these important pharmacological agents.
References
- 1. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of PGE2 in the colonic motility: PGE2 generates and enhances spontaneous contractions of longitudinal smooth muscle in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative study of dinoprostone and misoprostol for induction of labor in patients with premature rupture of membranes after 35 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academicmed.org [academicmed.org]
- 5. Comparative efficacy and cost of the prostaglandin analogs dinoprostone and misoprostol as labor preinduction agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Efficacy and safety of misoprostol compared with dinoprostone for labor induction at term: an updated systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 7. europeanreview.org [europeanreview.org]
- 8. Receptor binding in various tissues of PGE2, PGF2 alpha and sulprostone, a novel PGE2-derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the mode of action of prostaglandin E2 (PGE2) and sulprostone, a PGE2-derivative, on the lower urinary tract in healthy women. A urodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandins and gastrointestinal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandin E2 receptor distribution and function in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prostaglandin E2 contracts vascular smooth muscle and inhibits potassium currents in vascular smooth muscle cells of rat tail artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prostaglandin I2 and prostaglandin E2 modulate human intrarenal artery contractility through prostaglandin E2-EP4, prostacyclin-IP, and thromboxane A2-TP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dual effect of prostaglandin E2 on normal airways smooth muscle in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Airway smooth muscle prostaglandin-EP1 receptors directly modulate β2–adrenergic receptors within a unique heterodimeric complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A comparison of the effects of exogenous and endogenous prostaglandins on fast and slow contractions of field-stimulated guinea-pig vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
- 19. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 20. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 21. EP2 and EP4 prostanoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 2.2. Isolated organ bath contractile activity recordings [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. reprocell.com [reprocell.com]
- 25. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 29. giffordbioscience.com [giffordbioscience.com]
- 30. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 31. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. giffordbioscience.com [giffordbioscience.com]
- 33. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 34. researchgate.net [researchgate.net]
- 35. hellobio.com [hellobio.com]
- 36. Measurement of intracellular Ca2+ in cultured arterial smooth muscle cells using Fura-2 and digital imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head studies of different prostaglandin formulations in vitro
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of various prostaglandin (B15479496) formulations, supported by experimental data from peer-reviewed studies. The focus is on key performance indicators such as receptor binding, corneal permeability, pro-inflammatory potential, and effects on ocular surface cells.
Prostaglandin analogues are a cornerstone in the management of various conditions, most notably glaucoma, where they effectively reduce intraocular pressure. However, different formulations exhibit distinct in vitro characteristics that can influence their efficacy and side-effect profiles. This guide synthesizes data from multiple studies to offer a comparative overview of commonly used prostaglandin analogues, including latanoprost (B1674536), travoprost, and bimatoprost, as well as other prostaglandins (B1171923) like PGE2.
Comparative Analysis of Prostaglandin Formulations
The in vitro performance of prostaglandin formulations can be assessed across several parameters. Key areas of comparison include their binding affinity to prostaglandin receptors, their ability to permeate the cornea, their potential to induce inflammation, and their effects on corneal cell viability and wound healing.
Receptor Binding and Selectivity
The therapeutic effects of prostaglandin analogues are mediated through their interaction with specific prostaglandin receptors. The binding affinity and selectivity for these receptors are crucial determinants of their pharmacological activity.
Table 1: Prostaglandin Analogue Receptor Binding Affinities
| Prostaglandin Analogue | Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|---|
| PGD2 | CRTH2 | 2.4 |
| 13,14-dihydro-15-keto PGD2 | CRTH2 | 2.91 |
| 15-deoxy-Δ12,14-PGJ2 | CRTH2 | 3.15 |
| PGJ2 | CRTH2 | >3.15 |
| Δ12-PGJ2 | CRTH2 | >3.15 |
| 15(S)-15 methyl-PGD2 | CRTH2 | >3.15 |
| PGD2 | DP | Lower affinity than CRTH2 |
| PGF2α | CRTH2 | > PGD2 |
| U46619 | CRTH2 | > PGF2α |
| PGE2 | CRTH2 | > U46619 |
| Iloprost | CRTH2 | > PGE2 |
Source: Data compiled from studies on recombinant human prostaglandin D2 receptors.[1]
Corneal Permeability
For topically administered prostaglandin analogues to be effective, they must penetrate the cornea to reach their target tissues. In vitro studies using excised corneas provide valuable insights into the permeability of different formulations. The permeability coefficients of four phenyl-substituted prostaglandin analogues were determined to be in the range of 5.1-11.0 x 10⁻⁶ cm x s⁻¹. These esters were found to penetrate the cornea and were hydrolyzed to their corresponding acids in the process.[2]
Pro-inflammatory Potential
A significant consideration for topical prostaglandin formulations is their potential to induce ocular surface inflammation. In vitro studies have shown that the pro-inflammatory effects can be attributed to the active compound itself, its concentration, and the presence of preservatives like benzalkonium chloride (BAK).[3]
One study found that among commercial formulations, latanoprost (0.005% with 0.02% BAK) elicited the greatest inflammatory response in human conjunctival and corneal epithelial cells, with the rank order of elaborated mediators being TNF > IL-1 > IL-12 > CRP > IL-10.[3] Furthermore, this formulation reduced conjunctiva-derived epithelial cell viability to 39% of the control value, an effect proportional to the high concentration of BAK.[3]
Effects on Corneal Epithelial Cells
The impact of prostaglandin eye drops on corneal epithelial cells is a critical aspect of their safety profile. In vitro studies have investigated their effects on cell viability and wound healing.
An in vitro cytotoxicity assay using human corneal epithelial cells demonstrated that latanoprost produced more cellular toxicity than bimatoprost, travoprost, and BAK-free travoprost.[4] In a wound-healing assay, latanoprost-treated wounds were significantly less healed than those treated with saline, bimatoprost, or BAK-free travoprost.[4]
Another study examining the effects of prostaglandin analogues on corneal epithelial wound healing found that Tapros® (tafluprost) significantly accelerated the closure of the wound area in cultured human corneal epithelial cell sheets compared to the control.[5] However, in organ-cultured rabbit corneal blocks, Travatanz® (travoprost) and Tapros® decreased epithelial spreading.[5]
Signaling Pathways
Prostaglandins exert their effects by activating specific G-protein-coupled receptors, which in turn trigger various intracellular signaling cascades.
PGE2 Signaling Pathway
Prostaglandin E2 (PGE2) signals through four receptor subtypes: EP1, EP2, EP3, and EP4.[6][7]
-
EP1 receptors , coupled to Gq, activate phospholipase C, leading to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).[6]
-
EP2 and EP4 receptors are coupled to Gs and activate adenylyl cyclase, which increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequently activates protein kinase A (PKA).[6]
-
EP3 receptors have multiple splice variants and can couple to different G proteins, leading to diverse downstream effects.[6]
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of in vitro studies. Below are representative protocols for key experiments.
In Vitro Corneal Permeability Assay
This assay measures the ability of a prostaglandin formulation to penetrate the cornea.
-
Tissue Preparation: Porcine corneas are excised and mounted in incubation chambers, separating the epithelial and endothelial sides.[2]
-
Drug Application: The prostaglandin analogue is added to the incubation medium on the epithelial side.[2]
-
Sampling: Samples are collected from the endothelial side at various time points.
-
Analysis: The concentration of the prostaglandin and its metabolites in the samples is determined using techniques like high-performance liquid chromatography (HPLC).
-
Calculation: The permeability coefficient is calculated based on the rate of drug appearance on the endothelial side.
Cytotoxicity Assay on Human Corneal Epithelial Cells
This assay quantifies the toxic effects of prostaglandin formulations on corneal cells.
-
Cell Culture: Immortalized human corneal epithelial cells are grown to confluence in microtiter plates.[4]
-
Exposure: The cells are exposed to the different prostaglandin formulations, a media control, and a toxic control (e.g., methanol) for a defined period (e.g., 25 minutes).[4]
-
Staining: A fluorescent dye that stains dead or damaged cells, such as ethidium (B1194527) bromide, is added.[4]
-
Measurement: Fluorescence is measured using a plate reader to quantify cellular degradation.[4]
-
Analysis: The fluorescence values of the test formulations are compared to the controls to determine relative cytotoxicity.
Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Markers
This assay is used to measure the concentration of secreted pro-inflammatory cytokines in cell culture supernatants.[3]
-
Principle: A capture antibody specific for the cytokine of interest is coated on a microplate.[3]
-
Sample Incubation: Cell culture supernatants from cells treated with prostaglandin formulations are added to the wells, and the cytokine binds to the capture antibody.[3]
-
Detection: A second, detection antibody (often biotinylated) is added, followed by a streptavidin-enzyme conjugate.[3]
-
Substrate Addition: A substrate is added, which develops a color in proportion to the amount of bound cytokine.[3]
-
Quantification: The color intensity is measured using a microplate reader, and the cytokine concentration is determined by comparison to a standard curve.
References
- 1. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corneal permeability to and ocular metabolism of phenyl substituted prostaglandin esters in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. The Roles of Various Prostaglandins in Fibrosis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 16-phenoxy tetranor Prostaglandin E2: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 16-phenoxy tetranor Prostaglandin E2. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. This compound is classified as hazardous, and its handling and disposal require strict observance of established protocols.
I. Hazard Identification and Safety Data
This compound is identified as a hazardous substance. The primary hazards associated with this compound are detailed in its Safety Data Sheet (SDS). It is crucial to review the SDS thoroughly before handling or disposing of this chemical.
Key Hazard Information:
-
GHS Hazard Statements:
The following table summarizes the key safety and disposal information for this compound.
| Parameter | Information |
| Chemical Name | This compound |
| CAS Number | 54382-74-0 |
| Primary Hazards | Flammable Liquid, Reproductive Toxicity, Eye Irritant, Specific Target Organ Toxicity (Single Exposure)[1][2] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[3][4] |
| Handling Precautions | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash thoroughly after handling.[1][2] |
| Spill Response | For minor spills, use dry clean-up procedures and avoid generating dust. Collect residues and place in sealed containers for disposal. For major spills, contain the spillage and prevent it from entering drains or water courses.[5] |
| Disposal Method | Dispose of contents/container in accordance with local, regional, national, and international regulations. Offer surplus and non-recyclable solutions to a licensed disposal company. Do not discharge into sewer or waterways.[1][3][4][5] |
II. Detailed Disposal Protocol
The following step-by-step protocol must be followed for the disposal of this compound.
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
-
Before beginning any disposal procedures, ensure you are wearing the appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and a face shield.
-
A lab coat or other protective clothing.
-
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Avoid inhalation of vapors and direct contact with skin and eyes.[3]
Step 2: Waste Segregation and Collection
-
All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be collected as hazardous waste.
-
Use a designated, properly labeled, and leak-proof waste container. The container should be clearly marked as "Hazardous Waste" and include the chemical name.
Step 3: Spill Management
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) department or emergency response team.
-
Prevent the spill from spreading or entering drains.[5]
-
Step 4: Final Disposal
-
Do not dispose of this compound down the drain or in the regular trash.[5]
-
The collected hazardous waste must be disposed of through a licensed and certified hazardous waste disposal company.
-
Follow all institutional, local, state, and federal regulations for the storage and disposal of hazardous chemical waste.[4][5]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.
III. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
Personal protective equipment for handling 16-phenoxy tetranor Prostaglandin E2
Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling 16-phenoxy tetranor Prostaglandin E2 due to its potential health hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Compound Hazard Classification: [1]
-
Flammable Liquid: The product is a solution in methyl acetate (B1210297), which is highly flammable.
-
Health Hazards:
-
May damage fertility or the unborn child.
-
Causes serious eye irritation.
-
May cause drowsiness or dizziness.
-
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. This minimizes the risk of skin contact. Change gloves frequently, and immediately if they become contaminated.[2] |
| Body Protection | Chemical-Resistant Lab Coat or Gown | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required to protect against splashes and contamination.[2] |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory to prevent eye irritation.[1] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Respiratory Protection | Fume Hood | All handling of this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors, which may cause drowsiness or dizziness.[1] |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized operational plan minimizes risks and ensures a controlled environment for handling this potent compound.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary equipment and materials, including the compound, solvents, and waste containers, and place them in the fume hood.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Work with the smallest quantity of the compound feasible for the experiment.
-
Keep the container of this compound tightly sealed when not in use.
-
Avoid direct contact with the solution. Use appropriate laboratory equipment for all transfers.
-
Work away from sources of ignition due to the flammable nature of the methyl acetate solvent.[1]
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Carefully remove PPE, starting with the outer gloves, then the gown, face shield, and goggles. Remove inner gloves last.
-
Dispose of all contaminated disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
The waste container should be compatible with flammable liquids.
-
-
Solid Waste:
-
All disposable items that have come into contact with the compound, such as pipette tips, contaminated gloves, and bench paper, must be disposed of in a designated solid hazardous waste container.
-
-
Container Disposal:
-
Empty containers must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
-
The following diagram illustrates the workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
